(5-Chloro-6-fluoropyridin-3-YL)boronic acid
Description
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Properties
IUPAC Name |
(5-chloro-6-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFMQBOVWLWZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745353 | |
| Record name | (5-Chloro-6-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1366482-32-7 | |
| Record name | (5-Chloro-6-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (5-Chloro-6-fluoropyridin-3-YL)boronic acid
CAS Number: 1366482-32-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-6-fluoropyridin-3-YL)boronic acid is a halogen-substituted pyridinylboronic acid that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the presence of both chloro and fluoro substituents on the pyridine ring, make it a valuable reagent for the construction of complex molecular architectures, particularly in the context of drug discovery. Boronic acids are renowned for their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and its relevance in contemporary drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis. The table below summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1366482-32-7 | [1][2][3] |
| Molecular Formula | C₅H₄BClFNO₂ | [1] |
| Molecular Weight | 175.35 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis
General Experimental Protocol for the Synthesis of Pyridylboronic Acids
This protocol is based on established methods for the synthesis of similar pyridylboronic acids and can be optimized for the synthesis of this compound from a suitable 3-bromo-5-chloro-6-fluoropyridine precursor.
Materials:
-
3-Bromo-5-chloro-6-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-5-chloro-6-fluoropyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude boronic acid.
-
Purify the crude product by recrystallization or column chromatography to afford pure this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of a C-C bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, providing access to a wide range of biaryl and hetero-biaryl structures that are prevalent in pharmaceutically active compounds.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a pyridinylboronic acid with an aryl bromide. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for different substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane, degassed
-
Water, degassed
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4]
Role in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with biological nucleophiles, such as the serine residue in the active site of proteases.[5] This property has been exploited in the design of enzyme inhibitors. The incorporation of fluorine and chlorine atoms in this compound can further enhance the biological activity and pharmacokinetic properties of the resulting molecules. Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity.
While specific drug development projects utilizing this compound are often proprietary, the pyridinylboronic acid motif is a key component in the synthesis of inhibitors for various biological targets, including kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders.
Illustrative Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical workflow for the use of this compound in a drug discovery context, from initial synthesis to the generation of a lead compound targeting a hypothetical protein kinase.
References
- 1. 1366482-32-7|this compound|BLD Pharm [bldpharm.com]
- 2. 5-chloro-6-fluoropyridin-3-ylboronic acid | 1366482-32-7 [chemicalbook.com]
- 3. This compound | 1366482-32-7 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (5-Chloro-6-fluoropyridin-3-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-Chloro-6-fluoropyridin-3-YL)boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Molecular Data
This compound is a substituted pyridine derivative containing a boronic acid functional group. This unique combination of a halogenated pyridine ring and a boronic acid moiety makes it a versatile reagent in cross-coupling reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BClFNO₂ | [1][2] |
| Molecular Weight | 175.35 g/mol | [1] |
| CAS Number | 1366482-32-7 | [1][2][3][4] |
| Canonical SMILES | B(C1=CC(=C(N=C1)F)Cl)O | |
| InChI Key | InChIKey=OJBYZWHAPXIJID-UHFFFAOYSA-N |
Chemical Structure
The structural arrangement of this compound is critical to its reactivity and utility in synthetic chemistry.
Synthesis and Experimental Protocols
The synthesis of substituted pyridyl boronic acids, including this compound, typically involves a metal-halogen exchange reaction followed by borylation. A general, illustrative protocol is provided below.
General Synthesis Pathway:
Detailed Experimental Protocol (Illustrative):
-
Reaction Setup: A solution of the corresponding halo-pyridine precursor (e.g., 3-bromo-5-chloro-2-fluoropyridine) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is prepared under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).
-
Lithium-Halogen Exchange: A solution of an organolithium reagent, such as n-butyllithium in hexanes, is added dropwise to the cooled solution. The reaction mixture is stirred at this low temperature to facilitate the lithium-halogen exchange.
-
Borylation: A borate ester, commonly triisopropyl borate, is then added to the reaction mixture. The mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid solution (e.g., hydrochloric acid).
-
Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, often by recrystallization or column chromatography, to yield the desired boronic acid.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Suzuki-Miyaura Cross-Coupling Reactions:
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or triflate). This versatility allows for the construction of biaryl and hetero-biaryl scaffolds, which are common motifs in biologically active compounds.
The presence of the chloro and fluoro substituents on the pyridine ring can influence the electronic properties and reactivity of the molecule, as well as the pharmacological properties of the final product, such as metabolic stability and binding affinity.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Synthesis of (5-Chloro-6-fluoropyridin-3-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for (5-Chloro-6-fluoropyridin-3-YL)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from commercially available precursors. This document details the experimental protocols for the key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its utility primarily lies in its application in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of the chloro and fluoro substituents on the pyridine ring offers opportunities for further selective functionalization, making it a versatile reagent in the development of novel therapeutic agents.
Overall Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process starting from 3-amino-5-chloro-2-fluoropyridine. The first step involves a Sandmeyer-type reaction to introduce a bromine atom at the 3-position, yielding 3-bromo-5-chloro-2-fluoropyridine. The subsequent step is a halogen-metal exchange followed by borylation to afford the final product.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-chloro-2-fluoropyridine
This procedure is adapted from analogous Sandmeyer reactions on substituted aminopyridines.
Reaction Scheme:
Methodology:
-
To a stirred solution of 48% hydrobromic acid, cool the reaction vessel to 0 °C using an ice bath.
-
Slowly add 3-amino-5-chloro-2-fluoropyridine (1.0 eq.).
-
Prepare a solution of sodium nitrite (1.1 eq.) in water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is based on established methods for the synthesis of pyridylboronic acids via halogen-metal exchange and borylation.[1]
Reaction Scheme:
Methodology:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Add 3-bromo-5-chloro-2-fluoropyridine (1.0 eq.).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
Add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C.
-
After the addition, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture to pH 2-3 with 2M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
The crude product can be purified by recrystallization or by forming a boroxine and hydrolyzing it back to the boronic acid.
Data Presentation
The following table summarizes the expected materials and yields for the synthesis of this compound.
| Step | Starting Material | Reagents | Product | Expected Yield (%) | Purity (%) |
| 1 | 3-Amino-5-chloro-2-fluoropyridine | HBr, NaNO₂, CuBr | 3-Bromo-5-chloro-2-fluoropyridine | 60-75 | >95 |
| 2 | 3-Bromo-5-chloro-2-fluoropyridine | n-BuLi, B(OiPr)₃, HCl | This compound | 50-70 | >97 |
Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The described methods utilize standard organic chemistry techniques and commercially available reagents, making this synthesis accessible to researchers in both academic and industrial settings. The provided experimental protocols and workflow visualizations serve as a practical resource for the preparation of this important synthetic intermediate.
References
In-Depth Technical Guide: Physical Properties of (5-Chloro-6-fluoropyridin-3-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of (5-Chloro-6-fluoropyridin-3-YL)boronic acid. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development who utilize substituted pyridinylboronic acids as key building blocks. This document summarizes available data, outlines general experimental protocols for property determination, and provides a representative synthetic workflow.
Core Physical and Chemical Properties
This compound, with the CAS Number 1366482-32-7, is a halogenated pyridine derivative containing a boronic acid functional group. Such compounds are pivotal intermediates in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of both chloro and fluoro substituents on the pyridine ring significantly influences the electronic properties and reactivity of the molecule.
While extensive experimental data for this specific compound is not widely available in the public domain, a combination of calculated properties and data from analogous compounds provides a solid foundation for its use in research.
Data Presentation: Physical Property Summary
The following table summarizes the key physical properties of this compound. It is important to note that while the molecular formula and weight are exact, other values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 1366482-32-7 | Chemical Abstracts Service |
| Molecular Formula | C₅H₄BClFNO₂ | N/A |
| Molecular Weight | 175.35 g/mol | N/A |
| Appearance | Solid (predicted) | General knowledge of boronic acids |
| Melting Point | Data not available | N/A |
| Boiling Point | 341.2 ± 52.0 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | N/A |
| pKa | Data not available | N/A |
| Solubility | Data not available | N/A |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific compound have not been found in a comprehensive search of scientific literature. However, the following sections describe generalized, standard laboratory procedures for determining the melting point, solubility, and pKa of solid organic compounds like arylboronic acids.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material (2-3 mm in height) is packed into the closed end.
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
Determination of Solubility
The solubility of a compound in various solvents is a fundamental property that informs reaction conditions, purification methods, and formulation development.
Apparatus:
-
Vials or test tubes with closures
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide)
Procedure:
-
Preparation: A known mass (e.g., 1-5 mg) of this compound is weighed accurately and placed into a vial.
-
Solvent Addition: A measured volume (e.g., 0.1 mL) of a selected solvent is added to the vial.
-
Agitation: The mixture is agitated vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes) at a controlled temperature (typically ambient).
-
Observation: The mixture is visually inspected for the presence of undissolved solid.
-
Incremental Addition: If the solid has not fully dissolved, the solvent is added in further known increments, with agitation and observation after each addition, until the solid is completely dissolved or a maximum volume is reached.
-
Quantification: The solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L). This process is repeated for a range of solvents of varying polarities.
Determination of Acidity Constant (pKa)
The pKa of a boronic acid is a measure of its Lewis acidity, which is crucial for understanding its reactivity and its interaction with diols. Potentiometric titration is a common method for pKa determination.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker and magnetic stirrer
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Analytical balance
Procedure:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility. The ionic strength of the solution is often kept constant by adding a neutral salt (e.g., KCl).
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.
-
Titration: The standardized NaOH solution is added incrementally from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the boronic acid has been neutralized to its conjugate boronate form.
Synthetic Workflow
Caption: Representative workflow for the synthesis of this compound.
This guide serves as a foundational resource for the handling and application of this compound. Researchers are encouraged to perform experimental validation of the predicted properties to ensure accuracy and reproducibility in their work.
Spectral Analysis of (5-Chloro-6-fluoropyridin-3-YL)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
The structural elucidation and purity assessment of boronic acids are fundamental requirements in synthetic and medicinal chemistry. NMR and MS are powerful analytical techniques that provide detailed information about the molecular structure and mass of a compound. This guide presents a generalized yet detailed approach to acquiring and interpreting NMR and MS data for (5-Chloro-6-fluoropyridin-3-YL)boronic acid, enabling researchers to apply these methodologies for its comprehensive characterization.
Spectral Data (Hypothetical)
While published experimental spectral data for this compound is not currently available, the following tables represent the expected format and type of data that would be obtained from NMR and MS analyses. These tables are populated with hypothetical values consistent with the compound's structure for illustrative purposes.
NMR Spectral Data
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.5 (s, br) | Broad Singlet | - | 2H | B(OH)₂ |
| 8.2 (d) | Doublet | ~2-3 | 1H | H-2 (proton ortho to Nitrogen) |
| 7.8 (dd) | Doublet of Doublets | ~8-9, ~2-3 | 1H | H-4 (proton between Boronic acid and Chlorine) |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, J ≈ 240 Hz) | C-6 (Carbon attached to Fluorine) |
| ~148 (d, J ≈ 15 Hz) | C-5 (Carbon attached to Chlorine) |
| ~140 | C-2 |
| ~125 | C-4 |
| ipso-Carbon (C-B) | Often not observed due to quadrupolar relaxation |
Table 3: Hypothetical ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity |
| -60 to -80 | Singlet |
Table 4: Hypothetical ¹¹B NMR Data for this compound
| Chemical Shift (δ) ppm | Peak Shape |
| 28-32 | Broad Singlet |
Mass Spectrometry Data
Table 5: Hypothetical Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| ESI+ | [M+H]⁺ | Molecular Ion + Proton |
| ESI+ | [M+Na]⁺ | Molecular Ion + Sodium Adduct |
| ESI- | [M-H]⁻ | Molecular Ion - Proton |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and MS spectra for boronic acid compounds, which can be specifically applied to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra to confirm the chemical structure of the compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). Boronic acids have a tendency to form anhydrides (boroxines), which can lead to complex NMR spectra. Using a protic solvent like Methanol-d₄ can help to break up these oligomers and provide a cleaner spectrum.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~200 ppm.
-
Number of Scans: 64-128.
-
-
¹¹B NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~200 ppm.
-
Number of Scans: 128-256.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and confirm its elemental composition.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to aid ionization.
Data Acquisition Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Compare the experimentally observed m/z value with the theoretically calculated exact mass of the compound.
-
Analyze the isotopic pattern, which will be characteristic of the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Visualizations
The following diagrams illustrate the logical workflow for the spectral characterization of this compound.
Caption: Experimental workflow for the spectral characterization of a boronic acid.
Conclusion
This technical guide provides a comprehensive overview of the methodologies required for the spectral characterization of this compound using NMR and MS. While specific, experimentally-derived data for this compound is not publicly available, the detailed protocols and hypothetical data tables presented herein offer a robust framework for researchers to acquire, interpret, and report the necessary analytical data. Adherence to these protocols will ensure the accurate structural elucidation and purity assessment of this and other similar boronic acid derivatives, which is essential for their successful application in drug discovery and development.
An Introduction to Pyridinylboronic Acids in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Pyridinylboronic acids and their corresponding esters have emerged as indispensable reagents in modern organic synthesis. Their unique combination of a nucleophilic boronic acid moiety and an electron-deficient pyridine ring makes them powerful building blocks for constructing complex molecular architectures. This is particularly valuable in medicinal chemistry, where the pyridine scaffold is a prevalent motif in a vast number of biologically active compounds and approved pharmaceuticals.[1][2][3][4] This technical guide provides an in-depth overview of the synthesis, stability, and key applications of pyridinylboronic acids, with a focus on their role in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize these versatile reagents.
Introduction to Pyridinylboronic Acids
Pyridinylboronic acids are organoboron compounds featuring a boronic acid group [-B(OH)₂] attached to a pyridine ring. This functional group arrangement allows them to serve as versatile intermediates, primarily in cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds.[3][5] The pyridine ring is a common structural feature in numerous pharmaceuticals, agrochemicals, and materials, making pyridinylboronic acids highly sought-after building blocks in drug discovery and development.[1][4]
The reactivity and stability of pyridinylboronic acids are significantly influenced by the position of the boronic acid group on the pyridine ring.
-
2-Pyridinylboronic Acids: These isomers are often unstable and susceptible to protodeboronation (cleavage of the C-B bond by a proton source). Their corresponding esters, such as pinacol esters, exhibit much greater stability and are more commonly used in synthesis. The proximity of the nitrogen atom to the boronic acid group can also lead to challenges in cross-coupling reactions, a phenomenon often referred to as the "2-pyridyl problem," which can involve catalyst inhibition.[6]
-
3- and 4-Pyridinylboronic Acids: These isomers are generally more stable and less prone to decomposition than their 2-substituted counterparts. They are widely used and commercially available for a variety of synthetic transformations.[7][8]
Synthesis of Pyridinylboronic Acids and Esters
Several synthetic strategies have been developed to access pyridinylboronic acids and their more stable ester derivatives. The choice of method often depends on the availability of starting materials, desired substitution pattern, and functional group tolerance.
The five primary approaches are:
-
Halogen-Metal Exchange and Borylation: This is the most traditional and cost-effective method, particularly for large-scale preparations. It typically involves the reaction of a halopyridine (usually bromo- or iodopyridine) with an organolithium or Grignard reagent at low temperatures, followed by quenching the resulting organometallic intermediate with a trialkyl borate (e.g., triisopropyl borate).[2]
-
Directed Ortho-Metallation (DoM) and Borylation: This method allows for regioselective borylation at a position ortho to a directing metalating group on the pyridine ring.
-
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This reaction couples a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst to form the corresponding boronic ester.[2]
-
Iridium- or Rhodium-Catalyzed C-H Borylation: A powerful and atom-economical method that allows for the direct conversion of pyridine C-H bonds to C-B bonds using a diboron reagent and a transition metal catalyst.[9] This approach avoids the need for pre-functionalized halopyridines.
-
[4+2] Cycloaddition: This method involves cycloaddition chemistry to construct the pyridine ring with the boron functionality already incorporated.
Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via Lithium-Halogen Exchange
The following protocol is adapted from a procedure published in Organic Syntheses.[7]
Materials:
-
3-Bromopyridine
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Triisopropyl borate
-
n-Butyllithium (2.5 M in hexanes)
-
2N Hydrochloric acid
-
5N Sodium hydroxide
-
Sodium chloride
-
Acetonitrile
-
Pinacol
-
Cyclohexane
Procedure:
-
To a flame-dried 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet, add 3-bromopyridine (19.3 mL, 200 mmol), anhydrous toluene (200 mL), anhydrous THF (200 mL), and triisopropyl borate (69.3 mL, 300 mmol).
-
Cool the stirred mixture to -40 °C using a dry ice/acetone bath.
-
Add n-butyllithium solution (96 mL of 2.5 M in hexanes, 240 mmol) dropwise via a syringe pump over 1 hour, maintaining the internal temperature at -40 °C.
-
Stir the reaction mixture for an additional 30 minutes at -40 °C.
-
Remove the cooling bath and allow the mixture to warm to -20 °C.
-
Add 200 mL of 2N HCl solution. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Adjust the pH of the aqueous layer to 7.6-7.7 using 5N aqueous NaOH. A white solid will precipitate.
-
Saturate the aqueous mixture with solid NaCl and extract with THF (3 x 250 mL).
-
Combine the organic phases and concentrate on a rotary evaporator to yield a solid residue.
-
Suspend the residue in acetonitrile (80 mL), heat to 70 °C for 30 minutes, then cool slowly to 0 °C to crystallize the product.
-
Filter the solid, wash with cold acetonitrile, and dry under vacuum to afford 3-pyridylboronic acid, which exists as the boroxine trimer.
For conversion to the more stable pinacol ester:
-
Suspend the boroxine (10.0 g, 28.6 mmol) in toluene (100 mL) and add pinacol (10.1 g, 85.8 mmol).
-
Heat the mixture to 110 °C with a Dean-Stark trap to remove water. The reaction is complete when the mixture turns from cloudy to clear.
-
Concentrate the solution under reduced pressure. Suspend the resulting solid in cyclohexane (15 mL), heat to 85 °C for 30 min, and cool to room temperature.
-
Filter the slurry, wash with cyclohexane, and dry under vacuum to afford 3-pyridylboronic acid pinacol ester as a stable white solid.[7]
Key Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, coupling an organoboron reagent with an organohalide or triflate using a palladium catalyst.[6][10] Pyridinylboronic acids are excellent coupling partners for introducing the pyridine moiety into complex molecules, a key step in the synthesis of many pharmaceuticals.[1][4]
Despite its utility, the reaction can be challenging for certain substrates. As mentioned, 2-pyridinylboronates can be difficult to couple due to catalyst inhibition and protodeboronation.[10][11] Overcoming these challenges often requires careful optimization of catalysts, ligands, and reaction conditions.[10][11]
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbinno.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Chloro and Fluoro Substituents in Boronic Acid Reactivity
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloro and fluoro substituents exert a profound influence on the reactivity of arylboronic acids, critical reagents in modern organic synthesis, particularly in the pharmaceutical industry. Their strong electronegativity and distinct electronic effects—inductive versus resonance—significantly alter the properties of the boronic acid moiety. This guide details these effects, focusing on two key areas: the acidity (pKa) of the boronic acid and its performance in the Suzuki-Miyaura cross-coupling reaction. Fluoro and chloro substituents increase the Lewis acidity of the boron center, a factor that can be crucial for reactivity. In Suzuki-Miyaura couplings, these electron-withdrawing groups generally decrease the rate of transmetalation, a key step in the catalytic cycle. This document provides a comprehensive overview, quantitative data, detailed experimental protocols, and mechanistic diagrams to fully elucidate these principles for researchers in drug development and synthetic chemistry.
Introduction: The Electronic Influence of Halogen Substituents
Chloro and fluoro groups are powerful modulators of a molecule's electronic properties. Their influence stems from a combination of two opposing effects:
-
Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine strongly withdraw electron density through the sigma (σ) bond framework of the aromatic ring.[1] This effect is dominant and generally deactivates the ring towards electrophilic substitution.[2] The inductive effect increases the acidity of the boronic acid by stabilizing the resulting negative charge on the boronate species.[1]
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be donated into the π-system of the benzene ring.[3] This electron-donating resonance effect is weaker for halogens compared to other substituents like hydroxyl or amino groups and is often outweighed by the strong inductive effect.[2][3]
The interplay of these effects alters the electron density at the boron atom, directly impacting the boronic acid's Lewis acidity and its ability to participate in catalytic cycles like the Suzuki-Miyaura reaction.
Impact on Acidity (pKa)
The acidity of a boronic acid is a measure of its Lewis acidity—the ability to accept a hydroxide ion to form a tetrahedral boronate species. Chloro and fluoro substituents significantly increase this acidity by lowering the pKa.
The electron-withdrawing inductive effect of halogens pulls electron density away from the boron atom, making it more electron-deficient and thus a stronger Lewis acid.[4] This increased acidity is reflected in lower pKa values compared to the unsubstituted phenylboronic acid (pKa ≈ 8.86).[4]
Quantitative Data: pKa Values of Substituted Phenylboronic Acids
The following table summarizes the pKa values for various chloro- and fluoro-substituted phenylboronic acids, demonstrating the acidifying effect of halogenation.
| Boronic Acid | Substituent | pKa (in Water) | Reference |
| Phenylboronic Acid | H | 8.86 | [4] |
| 4-Fluorophenylboronic Acid | 4-F | 8.77 | [4] |
| 2-Fluorophenylboronic Acid | 2-F | 7.89 | [5] |
| 3-Chlorophenylboronic Acid | 3-Cl | Data not readily available in searches | |
| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-Tetra-F | 6.17 | [4] |
Note: The position of the substituent has a significant impact. Ortho-substituents can have a more pronounced effect on acidity due to their proximity to the boronic acid group.[6]
Role in Suzuki-Miyaura Cross-Coupling Reactivity
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical and materials science. The reaction's catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the transmetalation step.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Transmetalation Step
Transmetalation involves the transfer of the aryl group from the boron atom to the palladium center. This step is often rate-limiting and is influenced by the electronic properties of the arylboronic acid.[7]
It is generally accepted that electron-rich arylboronic acids undergo transmetalation more rapidly than electron-deficient ones.[8] The electron-withdrawing nature of chloro and fluoro substituents decreases the nucleophilicity of the aryl group attached to the boron, thereby slowing down its transfer to the electropositive palladium(II) center.[8]
dot
Caption: Logical flow of substituent effects on the rate of transmetalation.
While this effect might suggest lower overall reaction efficiency, the increased stability of halogenated boronic acids can counteract this. They are often less prone to side reactions like protodeboronation (cleavage of the C-B bond by a proton source), which can improve overall product yields, especially in lengthy reactions or under harsh conditions.[9]
Experimental Protocols
Accurate and reproducible experimental procedures are critical for success. The following section provides a generalized, yet detailed, protocol for a typical Suzuki-Miyaura coupling reaction involving a halogenated arylboronic acid.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl Halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equiv)
-
Halogenated Arylboronic Acid (e.g., 2-Chloro-3-fluorophenylboronic acid) (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf) or Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., SPhos, XPhos) (0.02 - 0.10 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (often used in a biphasic system)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), the halogenated arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[10]
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 10:1 organic solvent to water ratio) via syringe.[10]
-
Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to remove dissolved oxygen.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).[11]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[12]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[10]
dot
References
- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (5-Chloro-6-fluoropyridin-3-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to catalyst and base selection for the Suzuki-Miyaura cross-coupling reaction utilizing (5-Chloro-6-fluoropyridin-3-YL)boronic acid. Due to the electron-deficient nature of this substituted pyridylboronic acid, careful optimization of reaction parameters is crucial for achieving high yields and minimizing side reactions. This document outlines recommended catalysts, bases, and detailed experimental protocols based on established methodologies for structurally similar heteroarylboronic acids.
Introduction to Suzuki-Miyaura Coupling with Pyridylboronic Acids
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[2][3]
The coupling of heteroarylboronic acids, especially electron-deficient pyridylboronic acids like this compound, can present unique challenges. These substrates are often prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to reduced product yields.[4] Therefore, the judicious selection of the catalyst, ligand, base, and solvent system is critical for a successful transformation.
Catalyst and Base Selection
The choice of catalyst and base is paramount for an efficient Suzuki-Miyaura coupling. For electron-deficient pyridylboronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.
Recommended Palladium Catalysts and Ligands
Modern palladium catalysts, particularly those featuring bulky and electron-rich phosphine ligands, have shown great efficacy in the coupling of challenging heteroaryl substrates.
-
Palladium(II) dichloride complexes with phosphine ligands:
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is a highly versatile and commonly used catalyst for a wide range of Suzuki couplings, including those involving heteroarylboronic acids.[5] It often provides a good balance of reactivity and stability.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic and readily available catalyst, though sometimes less active for challenging substrates compared to more modern systems.[6]
-
-
Palladacycles and Pre-catalysts: Buchwald's palladium pre-catalysts, in combination with bulky electron-rich phosphine ligands like SPhos or XPhos, are known to be highly active for the coupling of aryl chlorides and other challenging substrates.[6]
-
Nickel Catalysts: In some cases, nickel catalysts, such as NiCl₂(PCy₃)₂, can be effective for the coupling of heteroaryl chlorides and may offer an alternative to palladium-based systems.[7]
Recommended Bases
The base plays a crucial role in the catalytic cycle by activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
-
Inorganic Carbonates:
-
Inorganic Phosphates:
-
Fluoride Sources:
-
Potassium Fluoride (KF): A milder base that can be advantageous when base-sensitive functional groups are present.[3]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various pyridylboronic acids with aryl halides, providing a reference for optimizing the reaction with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 12-24 | 5-89 | [5] |
| Pd(PPh₃)₄ | K₂CO₃ | MeCN/H₂O | 80 | 1-2 | Variable | [6] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100-120 | 12 | Good to Excellent | [7] |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | RT-100 | 12-24 | High | [6] |
| Pd₂(dba)₃/P(tBu)₃ | KF | THF | RT | 12-24 | High | [3] |
Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. These protocols are based on established procedures for similar substrates and should be optimized for specific reaction partners.
Protocol 1: General Procedure using Pd(dppf)Cl₂ and K₃PO₄
-
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), to the reaction vessel. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.
-
Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
-
Reagent Loading: In a microwave reaction vial equipped with a stir bar, add this compound (1.5 equiv.), the aryl bromide (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a suitable degassed solvent, for example, a mixture of acetonitrile and water (4:1 v/v).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling of (5-Chloro-6-fluoropyridin-3-YL)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction conditions for synthesizing 5-aryl-3-chloro-2-fluoropyridines from (5-Chloro-6-fluoropyridin-3-YL)boronic acid and various aryl halides. This critical transformation is a cornerstone in medicinal chemistry for the construction of biaryl structures, which are prevalent in numerous biologically active compounds.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The reaction of this compound with aryl halides is of significant interest in drug discovery as it provides a modular and efficient route to a diverse range of substituted pyridines. These structures serve as key intermediates and final products in the development of novel therapeutic agents. This document outlines optimized reaction protocols, presents comparative data for various coupling partners, and provides visual workflows to aid in experimental design.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst in a cyclic process comprising three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
Catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Reaction Conditions and Yields
The successful coupling of this compound with aryl halides is highly dependent on the choice of catalyst, ligand, base, and solvent system. Below are tables summarizing various reaction conditions and the corresponding yields for the synthesis of 5-aryl-3-chloro-2-fluoropyridines.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 78 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (3:1) | 90 | 18 | 72 |
| 4 | 2-Bromothiophene | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 100 | 12 | 81 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 88 |
Table 2: Coupling with Aryl Chlorides
Aryl chlorides are generally less reactive than aryl bromides, often requiring more active catalyst systems and harsher reaction conditions.
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 110 | 24 | 65 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | Buchwald-SPhos (6) | CsF (3) | t-BuOH | 100 | 20 | 58 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 62 |
| 4 | 4-Chlorobenzonitrile | PdCl₂(dppf) (5) | - | K₃PO₄ (2.5) | Dioxane | 120 | 18 | 70 |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with aryl halides.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.
-
Heating: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-chloro-2-fluoropyridine.
Protocol 2: General Procedure for Coupling with Aryl Chlorides
This protocol utilizes a more active catalyst system suitable for less reactive aryl chlorides.
Materials:
-
This compound
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5-2 mol%)
-
RuPhos (3-4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv) or Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane or Toluene
-
Degassed water (if using a biphasic system)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, combine this compound (1.2-1.5 equiv), the aryl chloride (1.0 equiv), Pd₂(dba)₃, RuPhos, and the chosen base in a dry reaction vessel.
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere throughout the setup and reaction.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the reaction mixture.
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may require longer reaction times (16-24 hours).
-
Work-up and Purification: Follow steps 6-9 from Protocol 1 for the work-up and purification of the final product.
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the experimental workflow for the Suzuki-Miyaura coupling of this compound.
General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, phosphine ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial, particularly for less reactive aryl chlorides.
-
Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (hydrolysis of the C-B bond). Using anhydrous solvents and ensuring a thoroughly inert atmosphere can help minimize this side reaction. The use of boronic esters can sometimes mitigate this issue.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich phosphine ligands helps to prevent catalyst deactivation and promote the desired coupling reaction.
-
Homocoupling: The homocoupling of the boronic acid can be a competing side reaction. This can often be suppressed by carefully controlling the reaction conditions, such as the stoichiometry of the reactants and the exclusion of oxygen.
By following these detailed protocols and considering the key variables, researchers can effectively utilize the Suzuki-Miyaura coupling of this compound for the synthesis of a wide array of valuable 5-aryl-3-chloro-2-fluoropyridine derivatives.
Application Notes: (5-Chloro-6-fluoropyridin-3-YL)boronic Acid in the Synthesis of Focal Adhesion Kinase (FAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (5-Chloro-6-fluoropyridin-3-YL)boronic acid in the synthesis of kinase inhibitors, with a specific focus on the potent Focal Adhesion Kinase (FAK) inhibitor, GSK2256098.
Introduction
This compound is a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its substituted pyridine ring system allows for the introduction of specific electronic and steric properties that can enhance binding affinity and selectivity for the target kinase. The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating this moiety into a larger scaffold, forming a stable carbon-carbon bond.[1] This document details the application of this compound in the synthesis of GSK2256098, a selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, migration, and angiogenesis.[2][3]
Featured Application: Synthesis of GSK2256098, a FAK Inhibitor
GSK2256098 is a potent and selective, ATP-competitive, and reversible inhibitor of FAK.[4][5] The synthesis of GSK2256098 involves a pivotal Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic partner.
Target Kinase: Focal Adhesion Kinase (FAK)
FAK is a critical mediator of signal transduction downstream of integrins and growth factor receptors.[2] Its overexpression and constitutive activation are associated with the progression and metastasis of various solid tumors.[2][3] FAK signaling promotes cell survival by activating pathways such as PI3K/Akt and MAPK/ERK.[4] Inhibition of FAK with small molecules like GSK2256098 has emerged as a promising therapeutic strategy in oncology.
Quantitative Data
The inhibitory activity of GSK2256098, synthesized using this compound, has been extensively characterized.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki (app) FAK | 0.4 nM | Enzymatic Assay | [4] |
| IC50 FAK | 1.5 nM | Enzymatic Assay | [2] |
| IC50 FAK (Y397 phosphorylation) | 8.5 nM | U87MG (Glioblastoma) | [3][4][6] |
| IC50 FAK (Y397 phosphorylation) | 12 nM | A549 (Lung Cancer) | [3][4][6] |
| IC50 FAK (Y397 phosphorylation) | 15 nM | OVCAR8 (Ovarian Cancer) | [3][4][6] |
Signaling Pathway and Experimental Workflow
Focal Adhesion Kinase (FAK) Signaling Pathway
Integrin activation by the extracellular matrix (ECM) leads to the recruitment and autophosphorylation of FAK at tyrosine 397 (Y397). This creates a binding site for Src family kinases, leading to the formation of an active FAK-Src complex. This complex then phosphorylates downstream targets, including p130Cas and Grb2, activating signaling cascades such as the Ras-MAPK and PI3K-Akt pathways, which promote cell survival, proliferation, and migration.
Caption: FAK Signaling Pathway and Inhibition by GSK2256098.
General Synthetic Workflow for Kinase Inhibitor Synthesis
The synthesis of GSK2256098 exemplifies a common workflow in kinase inhibitor development, where a core heterocyclic scaffold is functionalized through a key cross-coupling reaction.
Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize a key intermediate of GSK2256098, based on procedures outlined in relevant patents.
Synthesis of 1-(5-chloro-6-fluoropyridin-3-yl)-1H-[2][4][6]triazolo[4,5-c]pyridin-4-amine
This protocol describes the coupling of this compound with 1H-[2][4][6]triazolo[4,5-c]pyridin-4-amine.
Materials:
-
This compound (1.5 eq)
-
Copper(II) acetate (2.0 eq)
-
Pyridine (4.0 eq)
-
Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 1H-[2][4][6]triazolo[4,5-c]pyridin-4-amine, this compound, and copper(II) acetate.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add anhydrous DMF and pyridine to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and stir for 1 hour.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the pure 1-(5-chloro-6-fluoropyridin-3-yl)-1H-[2][4][6]triazolo[4,5-c]pyridin-4-amine.
Note: This is a representative protocol and may require optimization based on specific laboratory conditions and scale. The subsequent steps to complete the synthesis of GSK2256098 involve further chemical transformations of this intermediate.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of kinase inhibitors, as demonstrated by its successful application in the preparation of the FAK inhibitor GSK2256098. The Suzuki-Miyaura cross-coupling reaction provides an efficient means to incorporate the 5-chloro-6-fluoropyridin-3-yl moiety, which can impart desirable pharmacological properties to the final compound. The detailed protocols and data presented herein serve as a guide for researchers in the design and synthesis of novel kinase inhibitors for therapeutic applications.
References
- 1. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]
- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of a Novel Sodium Channel Inhibitor using (5-Chloro-6-fluoropyridin-3-YL)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the synthesis of a potential sodium channel inhibitor, 3'-(5-Chloro-6-fluoropyridin-3-yl)-4'-methylbiphenyl-4-amine (SCPI-1) , via a Suzuki-Miyaura cross-coupling reaction. The starting materials for this synthesis are (5-Chloro-6-fluoropyridin-3-YL)boronic acid and 4-bromo-2-methylaniline. Included are comprehensive experimental protocols, data presentation in tabular format, and visualizations of the experimental workflow and the relevant biological signaling pathway.
Introduction
Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells.[1][2][3] Their dysfunction is implicated in a variety of pathological conditions, including epilepsy, cardiac arrhythmias, and chronic pain.[4] Consequently, Navs are a significant target for therapeutic intervention. Many existing sodium channel blockers feature a biaryl scaffold, which can be efficiently synthesized through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5]
This application note details the synthesis of a novel biaryl compound, SCPI-1, a potential sodium channel inhibitor, by coupling this compound with 4-bromo-2-methylaniline. The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[6][7][8]
Reaction Scheme
The synthesis of 3'-(5-Chloro-6-fluoropyridin-3-yl)-4'-methylbiphenyl-4-amine (SCPI-1) is achieved through the Suzuki-Miyaura coupling reaction as depicted below:
This compound + 4-bromo-2-methylaniline → 3'-(5-Chloro-6-fluoropyridin-3-yl)-4'-methylbiphenyl-4-amine (SCPI-1)
Experimental Protocols
Materials and Reagents:
-
This compound
-
4-bromo-2-methylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon gas
Instrumentation:
-
Schlenk flask or reaction tube
-
Magnetic stirrer with heating mantle
-
Condenser
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Column chromatography setup
-
NMR spectrometer for structural characterization
-
Mass spectrometer for molecular weight confirmation
Detailed Synthesis Protocol for SCPI-1:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 4-bromo-2-methylaniline (1.0 mmol, 1.0 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure SCPI-1.
-
Data Presentation
Table 1: Summary of a Representative Synthesis of SCPI-1.
| Parameter | Value |
| This compound (mass) | 210 mg |
| 4-bromo-2-methylaniline (mass) | 186 mg |
| Catalyst Loading (Pd(OAc)₂) | 3 mol% |
| Reaction Time | 12 hours |
| Reaction Temperature | 90 °C |
| Crude Product Mass | 265 mg |
| Purified Product (SCPI-1) Mass | 215 mg |
| Yield | 78% |
| Purity (by HPLC) | >98% |
Table 2: Illustrative Pharmacological Data for SCPI-1. (Note: These values are hypothetical and for illustrative purposes, based on typical screening results for novel sodium channel inhibitors).
| Assay Type | Sodium Channel Subtype | IC₅₀ (µM) |
| Electrophysiology (Patch Clamp) | Nav1.7 | 0.25 |
| Nav1.5 | 5.8 | |
| FLIPR Tetra Sodium Dye Assay | Nav1.7 | 0.32 |
| Nav1.5 | 7.1 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of SCPI-1.
Caption: Signaling pathway of a voltage-gated sodium channel and the action of an inhibitor.
References
- 1. Voltage-gated Sodium Channels and Blockers: An Overview and Where Will They Go? [journal.hep.com.cn]
- 2. Voltage-gated sodium channels (Na<sub>V</sub>) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for (5-Chloro-6-fluoropyridin-3-YL)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-6-fluoropyridin-3-YL)boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, allowing for the synthesis of complex molecular architectures from readily available starting materials. The presence of both chloro and fluoro substituents on the pyridine ring offers unique electronic properties and potential metabolic stability to the resulting compounds, making this reagent particularly attractive for the development of novel therapeutic agents.
These application notes provide an overview of the use of this compound and related structures in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2]
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in biologically active molecules. Its utility is particularly highlighted in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K) pathway.
Synthesis of PI3K Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][3] Consequently, the development of inhibitors targeting this pathway is a major focus of cancer drug discovery.
A notable example of a potent PI3K/mTOR inhibitor is Omipalisib (GSK2126458) . While the reported synthesis of Omipalisib utilizes a pyridinyl pinacol boronic ester, the Suzuki coupling methodology is directly applicable to this compound for the synthesis of analogous structures.[1][4]
Furthermore, a patent discloses the synthesis of a selective PI3Kδ inhibitor, (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one , which utilizes a structurally related chloro-fluoro-substituted phenylboronic acid, demonstrating the importance of this substitution pattern in achieving potent and selective inhibition.[5]
Quantitative Data
The following tables summarize the biological activity of representative PI3K inhibitors synthesized using methodologies analogous to those employing this compound.
Table 1: Biochemical Activity of Omipalisib (GSK2126458) [3]
| Target | Ki (nM) |
| p110α | 0.019 |
| p110β | 0.13 |
| p110δ | 0.024 |
| p110γ | 0.06 |
| mTORC1 | 0.18 |
| mTORC2 | 0.30 |
Table 2: Cellular Activity of Omipalisib (GSK2126458) in Cancer Cell Lines [6]
| Cell Line | Cancer Type | IC50 (nM) for p-AKT S473 Inhibition |
| BT474 | Breast Cancer | 0.18 |
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a pyridinylboronic acid derivative, which can be adapted for this compound. This protocol is based on the synthesis of related PI3K inhibitors.[1][4]
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 2-chloro-4-(1H-pyrazol-4-yl)-6-morpholinopyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to the flask. Add the palladium catalyst (0.05-0.10 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
Application Notes and Protocols for the Cross-Coupling of (5-Chloro-6-fluoropyridin-3-YL)boronic Acid with Heteroaryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide array of substrates. This methodology is of particular significance in drug discovery and development, where the construction of complex bi-heterocyclic scaffolds is often a key step in the synthesis of novel therapeutic agents. The (5-Chloro-6-fluoropyridin-3-YL)boronic acid is a valuable building block, and its coupling with various heteroaryl chlorides provides access to a diverse range of compounds with potential biological activity. The electron-deficient nature of both the pyridinylboronic acid and many heteroaryl chlorides can present unique challenges, necessitating careful optimization of reaction conditions to achieve high yields and purity. These application notes provide a detailed overview and experimental protocols for the successful cross-coupling of this compound with a selection of heteroaryl chlorides.
Data Presentation: A Survey of Reaction Conditions and Yields
The following table summarizes representative reaction conditions and corresponding yields for the Suzuki-Miyaura cross-coupling of this compound with various heteroaryl chlorides. The data is compiled from analogous reactions found in the literature and serves as a guide for reaction optimization.[1][2][3][4][5][6][7][8]
| Heteroaryl Chloride | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloropyrazine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 2-Chloropyrimidine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | 85 |
| 4-Chloropyridazine | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 16 | 72 |
| 2-Chloroquinoline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | t-BuOH | 100 | 10 | 88 |
| 2-Chloro-1,3-thiazole | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | DMF | 120 | 6 | 65 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation table.
General Protocol for Suzuki-Miyaura Cross-Coupling
This general procedure can be adapted for the cross-coupling of this compound with various heteroaryl chlorides.
Materials:
-
This compound (1.0 equivalent)
-
Heteroaryl chloride (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the heteroaryl chloride, the palladium catalyst, and the base.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the specified temperature (e.g., 100 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired bi-heterocyclic product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields, particularly for challenging substrates.
Materials:
-
This compound (1.0 equivalent)
-
Heteroaryl chloride (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a microwave synthesis vial, add this compound, the heteroaryl chloride, the palladium catalyst, and the base.
-
Add the degassed solvent.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the heteroaryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing and analyzing the cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes: Synthesis of Biaryl Compounds for Agrochemical Use with (5-Chloro-6-fluoropyridin-3-YL)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biaryl scaffolds are crucial structural motifs in a wide range of modern agrochemicals, including herbicides and fungicides.[1][2] The introduction of halogenated pyridine rings, such as the 5-chloro-6-fluoropyridin-3-yl moiety, is a recognized strategy for enhancing biological efficacy, modulating metabolic stability, and improving the physicochemical properties of active ingredients.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the efficient synthesis of these complex biaryl compounds from organoboron reagents and organic halides.[5][6]
These application notes provide a detailed protocol for the synthesis of biaryl compounds utilizing (5-Chloro-6-fluoropyridin-3-YL)boronic acid as a key building block. The protocols and data presented are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel agrochemical candidates.
Core Application: Synthesis of a Biaryl Pyridine Herbicide Precursor
The primary application of this compound is its use as a key intermediate in the synthesis of biaryl pyridine compounds with potential herbicidal or fungicidal activity. The Suzuki-Miyaura coupling enables the linkage of this fluorinated pyridine ring to a variety of aryl or heteroaryl systems, allowing for the systematic exploration of structure-activity relationships (SAR). Structures such as 4-amino-3-chloro-6-(substituted-phenyl)pyridine-2-carboxylic acid have been identified in patents as potent herbicides, highlighting the importance of this synthetic route.[7][8][9]
Logical Workflow for Agrochemical Discovery
The following diagram outlines the typical workflow from initial synthesis to the identification of a lead agrochemical candidate.
Caption: General workflow for synthesis and screening of novel agrochemicals.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Cross-Coupling Procedure
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), Pd(dppf)Cl₂ (3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reagents (e.g., 0.1-0.2 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure biaryl product.
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridylboronic Acids
This table summarizes common reaction parameters that serve as a starting point for optimization.
| Parameter | Typical Reagents / Conditions | Notes |
| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[3][10][11] |
| Ligand | SPhos, RuPhos, PPh₃, PCy₃ | Used with catalyst precursors like Pd(OAc)₂ to form the active species.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base can significantly impact yield and reaction time.[12][13] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF | A mixture of an organic solvent and water is most common.[12][14] |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive aryl chlorides.[13] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the Pd(0) catalyst. |
Table 2: Examples of Synthesized Biaryl Pyridines and Reported Yields
The following table provides examples of yields from similar Suzuki-Miyaura reactions involving substituted pyridylboronic acids.
| Pyridylboronic Acid Derivative | Coupling Partner | Catalyst / Base | Conditions | Yield (%) | Reference |
| 2-Fluoropyridine-3-boronic acid | Methyl 2-bromo-5-nitrobenzoate | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, 90 °C | Not specified | [3] |
| 2-Bromo-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ / Na₂CO₃ | DMF, 80 °C | 32% | [1] |
| 2-Chloro-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ / Na₂CO₃ | DMF, 80 °C | 25% | [1] |
| Pyridine-3-boronic acid | 2,3,5-Trichloropyridine | Pd(OAc)₂ / K₂CO₃ | EtOH/H₂O | 92% | [14] |
| 3-Furanylboronic acid | 5-Bromopyrimidine | NiCl₂(PCy₃)₂ / K₃PO₄ | t-Amyl Alcohol, 120 °C | 83% | [13] |
Table 3: Examples of Patented Biaryl Pyridine Agrochemicals
This table lists examples of patented compounds where a biaryl pyridine core is central to their herbicidal activity.
| Compound Structure / Name | Patent | Target Application |
| 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | US8916499B2 | Herbicidal compositions for control of undesirable vegetation in crops like rice, cereals, corn, and soybean.[8][15] |
| Halauxifen-methyl (A derivative of the above core structure) | CA2879736C | Post-emergence control of broadleaf weeds.[9] |
| Herbicidal composition containing a pyridine-2-carboxylic acid derivative and fluroxypyr | RU2617346C2 | Control of economically important broad-leaved weeds in small grain crops.[7] |
| 3-(4-chloro-6-fluoro-2-trifluoromethyl-benzimidazol-7-yl)-1-methyl-6-trifluoromethyl-2,4(1H,3H)pyrimidinedione | WO2008008760A2 | Herbicidal compositions in combination with synthetic auxin herbicides. |
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives - Google Patents [patents.google.com]
- 7. US8916499B2 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or a derivative thereof and a protoporphyrinogen oxidase inhibitor - Google Patents [patents.google.com]
- 8. CA2879736C - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. US8916499B2 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or a derivative thereof and a protoporphyrinogen oxidase inhibitor - Google Patents [patents.google.com]
- 15. WO2008008760A2 - Herbicidal composition - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Electron-Deficient Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The construction of biaryl and heteroaryl structures is of particular importance in medicinal chemistry and materials science, where the pyridine moiety is a prevalent scaffold. However, the Suzuki coupling of electron-deficient pyridines, especially chloropyridines, presents significant challenges. The electron-withdrawing nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate to and deactivate the palladium catalyst can hinder the crucial oxidative addition step of the catalytic cycle, often leading to low yields or no reaction.[1]
This document provides detailed application notes, experimental protocols, and a comparative analysis of various palladium catalyst systems to address these challenges and facilitate the successful Suzuki coupling of electron-deficient pyridines.
Challenges in Electron-Deficient Pyridine Suzuki Coupling
The primary obstacle in the Suzuki coupling of electron-deficient halopyridines, particularly chloropyridines, is the high activation barrier for the oxidative addition of the C-X bond to the Pd(0) catalyst. This is due to the strong C-Cl bond and the reduced electron density of the pyridine ring. Furthermore, the nitrogen atom of the pyridine can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. Overcoming these hurdles requires carefully optimized reaction conditions, including the choice of a highly active catalyst, an appropriate base, and a suitable solvent system.
Palladium Catalyst Systems
The selection of the palladium catalyst is critical for the successful coupling of electron-deficient pyridines. Modern catalyst systems, featuring bulky and electron-rich ligands, have been developed to overcome the limitations of traditional catalysts.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, tetrakis(triphenylphosphine)palladium(0) often exhibits limited reactivity towards electron-deficient chloropyridines, requiring higher catalyst loadings and elevated temperatures, which can lead to side reactions.[1][2] However, for more reactive bromopyridines or under microwave irradiation, it can still be a viable option.[3][4][5]
-
Buchwald Ligands and Precatalysts: The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized challenging cross-coupling reactions. Ligands such as SPhos and XPhos, when combined with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) or used as pre-formed precatalysts (e.g., XPhos Pd G3), are highly effective for the Suzuki coupling of electron-deficient heteroaryl chlorides.[1][6] These ligands promote the formation of the active monoligated palladium(0) species, which readily undergoes oxidative addition.[6]
-
N-Heterocyclic Carbene (NHC) Ligands (PEPPSI™ Catalysts): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, featuring an N-heterocyclic carbene (NHC) ligand, offer excellent activity and stability.[7][8] PEPPSI-IPr, in particular, has demonstrated broad utility in coupling a range of electron-rich and electron-poor substrates, including heteroaromatics.[7][9] These catalysts are often air- and moisture-stable, simplifying reaction setup.[7][8][10]
Data Presentation: Comparison of Catalyst Systems
The following tables summarize the performance of various palladium catalysts for the Suzuki coupling of electron-deficient pyridines with arylboronic acids, based on literature data for representative substrates.
Table 1: Conventional vs. Modern Catalysts for 2-Chloropyridine Coupling
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >85 | 2 |
Note: Yields are representative and can vary based on the specific arylboronic acid used and precise reaction conditions. Data is compiled from various sources for similar substrates.[1]
Table 2: Catalyst Screening for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[3]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of an electron-deficient chloropyridine with an arylboronic acid. Strict adherence to inert atmosphere techniques is crucial for reproducibility.
Protocol 1: Suzuki Coupling using a Buchwald Precatalyst (XPhos Pd G3)
Materials:
-
Electron-deficient chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Anhydrous, degassed water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the electron-deficient chloropyridine, arylboronic acid, potassium phosphate, and XPhos Pd G3 precatalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a PEPPSI™-IPr Catalyst
Materials:
-
Electron-deficient chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed tert-butanol (t-BuOH) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vial, add the electron-deficient chloropyridine, arylboronic acid, potassium carbonate, and the PEPPSI™-IPr catalyst.
-
Seal the vial and purge with an inert gas.
-
Add degassed tert-butanol.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.[1]
Protocol 3: Microwave-Assisted Suzuki Coupling
Materials:
-
Halogenated pyridine (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.025 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)
-
Degassed 1,4-dioxane (4 mL)
-
Degassed water (2 mL)
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyridine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.[3]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 8. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with (5-Chloro-6-fluoropyridin-3-YL)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in Suzuki coupling reactions involving (5-Chloro-6-fluoropyridin-3-YL)boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?
A1: Low yields with this substrate are often attributed to its electron-deficient nature, which can lead to several complications. The primary reasons include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Slow Transmetalation: Electron-deficient boronic acids, like the one , exhibit a slower rate of transmetalation, a critical step in the catalytic cycle.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming the starting material without forming the desired product. This is exacerbated by the presence of water and certain bases.
-
Homocoupling: The self-coupling of the boronic acid to form a bipyridyl byproduct can also reduce the yield of the desired cross-coupled product.
Q2: What are the initial checks I should perform when my reaction fails or gives a low yield?
A2: When encountering a low yield, a systematic check of your reaction setup and reagents is crucial:
-
Inert Atmosphere: Ensure that the reaction was performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst oxidation and promote homocoupling of the boronic acid.
-
Reagent Quality: Verify the purity and integrity of your starting materials and reagents. Boronic acids can degrade over time. Ensure your solvents are anhydrous and your base is of high quality.
-
Catalyst and Ligand Activity: Ensure your palladium catalyst and phosphine ligands have not degraded. Use fresh reagents or those stored properly under an inert atmosphere.
-
Reaction Temperature: Confirm that the reaction was heated to the appropriate temperature. Insufficient heat can lead to an incomplete reaction.
Q3: How can I mitigate protodeboronation of this compound?
A3: Protodeboronation is a common issue with electron-deficient heteroaryl boronic acids. To minimize this side reaction, consider the following strategies:
-
Use of Boronic Esters or Trifluoroborate Salts: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt. These derivatives are less prone to protodeboronation and can release the boronic acid slowly in situ.
-
Choice of Base: Use a milder, non-nucleophilic base. While a base is necessary for the reaction to proceed, strong bases in the presence of protic solvents can accelerate protodeboronation.
-
Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the presence of water, which is a proton source for this side reaction.
Q4: What are the recommended starting conditions for optimizing the Suzuki coupling of this boronic acid?
A4: For a challenging substrate like this compound, starting with a robust catalyst system is key. A good starting point would be:
-
Catalyst: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂.
-
Ligand: A bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos, XPhos) is highly recommended for coupling with heteroaryl chlorides.
-
Base: Potassium phosphate (K₃PO₄) is often an effective base for challenging Suzuki couplings.
-
Solvent: A polar aprotic solvent like 1,4-dioxane or a mixture of toluene and water is commonly used.
From this starting point, systematic optimization of each parameter (catalyst/ligand loading, base, solvent, temperature) can be performed to improve the yield.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low yields based on the observed outcome of your reaction.
Scenario 1: Low yield with significant recovery of starting materials.
This scenario suggests that the reaction is not proceeding to completion.
| Potential Cause | Recommended Action |
| Inactive Catalyst/Ligand | Use a fresh batch of catalyst and ligand. Consider using a more active catalyst system, such as a palladacycle precatalyst. |
| Insufficient Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. For highly unreactive partners, microwave heating can be beneficial. |
| Inefficient Base | The chosen base may not be strong enough or sufficiently soluble to promote transmetalation. Screen alternative bases such as K₂CO₃, Cs₂CO₃, or KF. |
| Poor Solubility of Reagents | Ensure all reagents are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent system (e.g., DMF, THF/water). |
Scenario 2: Low yield with the formation of significant byproducts.
This indicates that while the starting materials are being consumed, the reaction is favoring undesired pathways.
| Potential Cause | Recommended Action |
| Protodeboronation | Switch from the boronic acid to its pinacol ester or trifluoroborate salt. Use anhydrous solvents and a milder base. |
| Homocoupling of Boronic Acid | Ensure the reaction is thoroughly degassed to remove oxygen. Use a Pd(0) source or a precatalyst that is efficiently reduced to Pd(0). |
| Dehalogenation of the Coupling Partner | This can occur if the organopalladium intermediate reacts with a hydride source. Optimize the reaction conditions, particularly the choice of base and solvent, to favor the cross-coupling pathway. |
Data Presentation
The following tables provide illustrative data on the effect of different reaction parameters on the yield of Suzuki couplings with substrates analogous to this compound. Disclaimer: This data is compiled from various sources and for different, though structurally related, substrates. The yields are highly dependent on the specific substrates and conditions and should be used as a guide for optimization rather than a direct prediction of outcomes for your specific reaction.
Table 1: Effect of Different Bases on Suzuki Coupling Yields of Halopyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 95 |
| 2 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 85 |
| 3 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 92 |
| 4 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 88 |
| 5 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 80 | 91 |
Table 2: Effect of Different Catalysts and Ligands on Suzuki Coupling Yields
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92 |
| 2 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 85 |
| 3 | 4-Chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 75 |
| 4 | 4-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 98 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an aryl halide. Optimization of stoichiometry, catalyst loading, base, solvent, and temperature will likely be necessary.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and the ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki couplings.
References
preventing protodeboronation of (5-Chloro-6-fluoropyridin-3-YL)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (5-Chloro-6-fluoropyridin-3-YL)boronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this leads to the formation of the byproduct 3-chloro-2-fluoropyridine, reducing the yield of the desired cross-coupled product and complicating purification. This boronic acid is particularly susceptible to this decomposition pathway due to the electron-withdrawing effects of the chlorine and fluorine atoms, and the nitrogen atom in the pyridine ring.
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
pH: While both acidic and basic conditions can catalyze protodeboronation, basic conditions are particularly problematic for electron-deficient arylboronic acids.[2] The formation of a more reactive arylboronate anion at high pH increases the rate of C-B bond cleavage.
-
Temperature: Higher reaction temperatures can significantly increase the rate of protodeboronation.[3]
-
Choice of Base: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle of reactions like the Suzuki-Miyaura coupling, strongly basic conditions can favor protodeboronation.
-
Catalyst System: An inefficient catalyst system that leads to slow cross-coupling will allow more time for the competing protodeboronation reaction to occur.[2]
-
Water Content: The presence of water is necessary for protodeboronation to occur.
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[4][5] These derivatives provide a "slow release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[5]
-
Reaction Condition Optimization:
-
Base: Use a milder base (e.g., K₃PO₄, CsF) instead of strong bases like NaOH or KOH.
-
Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent: Use anhydrous solvents to minimize the water content.
-
-
Efficient Catalyst System: Employ a highly active palladium catalyst and ligand that promote rapid cross-coupling, thereby outcompeting the slower protodeboronation side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 3-chloro-2-fluoropyridine. | High rate of protodeboronation. | 1. Switch to a boronic ester derivative: Use the MIDA boronate or pinacol boronate ester of this compound.[1][6] 2. Optimize reaction conditions: - Lower the reaction temperature. - Use a weaker base (e.g., K₃PO₄). - Ensure anhydrous conditions. 3. Improve catalyst efficiency: Use a more active catalyst system (e.g., a more electron-rich and bulky phosphine ligand) to accelerate the cross-coupling.[2] |
| Reaction is sluggish and incomplete, even with a stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. 3. Increase catalyst loading: A modest increase in catalyst loading may improve conversion. |
| Formation of significant side products other than the protodeboronated pyridine. | Homocoupling of the boronic acid or the aryl halide. | 1. Ensure inert atmosphere: Oxygen can promote homocoupling. 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling. 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Using this compound MIDA Ester (Slow-Release Strategy)
This protocol is adapted from general procedures for the cross-coupling of unstable boronic acids using MIDA boronates.
Materials:
-
This compound MIDA ester
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 5:1)
Procedure:
-
To an oven-dried reaction vessel, add the this compound MIDA ester (1.2 equivalents), aryl halide (1.0 equivalent), palladium catalyst (e.g., 2 mol % Pd), and phosphine ligand (e.g., 4 mol %).
-
Add the base (e.g., K₃PO₄, 3.0 equivalents).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Workflow of the slow-release strategy using MIDA boronates.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) [pubs.rsc.org]
side reactions of (5-Chloro-6-fluoropyridin-3-YL)boronic acid in cross-coupling
Technical Support Center: (5-Chloro-6-fluoropyridin-3-YL)boronic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in cross-coupling reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the common causes?
A1: Low yields with this substrate are often traced back to several factors. The electron-deficient nature of the pyridine ring, due to the chloro and fluoro substituents, can make cross-coupling challenging. Key areas to investigate include:
-
Catalyst Inactivity: Ensure the palladium catalyst and ligand are active. Pre-catalysts like Pd(II) sources must be reduced in-situ, and this process can sometimes be inefficient.[1]
-
Suboptimal Base/Solvent System: The choice of base and solvent is critical and highly interdependent. The base must be strong enough to form the boronate species for transmetalation but not so harsh as to promote decomposition.[2]
-
Side Reactions: The two most common side reactions, protodeboronation and homocoupling, directly consume the starting material and reduce the yield of the desired product.[3][4]
-
Oxygen Contamination: Inadequate degassing of solvents and reaction vessels can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[1]
Q2: I am observing a significant mass peak corresponding to 5-chloro-6-fluoropyridine in my crude LC-MS. What is this byproduct and how can I prevent it?
A2: This byproduct is the result of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[3] While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the presence of electron-withdrawing fluorine and chlorine atoms can increase susceptibility.[5][6]
To prevent protodeboronation:
-
Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Consider using a non-aqueous solvent system.
-
Select an Appropriate Base: Weaker, non-nucleophilic bases or bases used in anhydrous conditions (e.g., K₃PO₄, Cs₂CO₃) can be beneficial.[1]
-
Use a More Stable Boronate: Consider converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a pinacol ester, which slowly releases the boronic acid under the reaction conditions, minimizing its decomposition over time.[5][7]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to reduce the exposure of the boronic acid to decomposition-promoting conditions.
Q3: The main impurity in my reaction is the symmetrical dimer, 2,2'-difluoro-3,3'-dichloro-5,5'-bipyridine. What causes this homocoupling and how can it be minimized?
A3: This impurity arises from the homocoupling of two molecules of this compound. This side reaction is typically promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it gets reduced to the active Pd(0) in the catalytic cycle. A common pathway for this reduction involves the homocoupling of two boronic acid molecules.[4]
To minimize homocoupling:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to Pd(II) sources.
-
Control Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions. Run the reaction at the lowest temperature that still allows for efficient coupling.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and solving specific problems encountered during cross-coupling reactions.
Problem 1: Significant Protodeboronation Observed
-
Symptom: LC-MS or GC-MS analysis shows a major peak for the byproduct 5-chloro-6-fluoropyridine.
-
Primary Cause: Presence of a proton source (e.g., water) leading to the cleavage of the C-B bond.[3] The reaction pH can significantly influence the rate of this decomposition.[6]
-
Solutions:
-
Method 1 (Anhydrous Conditions): Switch to a rigorously dried, non-aqueous solvent like dioxane or toluene. Use a non-hydroxide base such as K₃PO₄ or Cs₂CO₃.
-
Method 2 (Boronic Ester): Convert the boronic acid to its corresponding pinacol (Bpin) or MIDA ester. These are generally more stable and less prone to premature decomposition.[7]
-
Method 3 (Shorter Reaction Time): Optimize the temperature and catalyst loading to achieve completion as quickly as possible.
-
Problem 2: High Levels of Homocoupling Byproduct
-
Symptom: NMR or MS analysis confirms the presence of 2,2'-difluoro-3,3'-dichloro-5,5'-bipyridine as a major impurity.
-
Primary Cause: Oxygen in the reaction vessel or the use of a Pd(II) precatalyst without efficient reduction to Pd(0) via the desired catalytic cycle.[4]
-
Solutions:
-
Method 1 (Improve Inert Atmosphere): Use a robust degassing method for your solvent (e.g., three freeze-pump-thaw cycles or sparging with argon for 30+ minutes). Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Method 2 (Change Catalyst): Use a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that is designed for rapid and efficient generation of the active Pd(0) species.[1]
-
Problem 3: Reaction Stalls / No Conversion
-
Symptom: TLC or LC-MS shows only starting materials even after extended reaction times.
-
Primary Cause: The combination of an electron-deficient boronic acid and a potentially electron-deficient or sterically hindered coupling partner can lead to a slow transmetalation or oxidative addition step.[1][8]
-
Solutions:
-
Method 1 (More Active Catalyst System): Switch to a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, which can accelerate both oxidative addition and reductive elimination.[8]
-
Method 2 (Stronger Base): The formation of the boronate anion is crucial for transmetalation. Using a stronger base like K₃PO₄ or Cs₂CO₃ can increase the concentration of the active boronate species.[8]
-
Method 3 (Increase Temperature): Cautiously increase the reaction temperature in increments of 10-20 °C, while monitoring for potential increases in side products.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Side Product Formation
The following table provides a qualitative summary of how different reaction parameters can influence the outcome of cross-coupling reactions with electron-deficient pyridylboronic acids. This is a general guide for optimization.
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Base | K₂CO₃ (aq) | K₃PO₄ (anhydrous) | Condition B favors less protodeboronation. | Aqueous bases provide a proton source, promoting protodeboronation. K₃PO₄ is a stronger base that can be used under anhydrous conditions.[1][2] |
| Solvent | Dioxane / H₂O | Anhydrous Toluene | Condition B minimizes protodeboronation. | The presence of water is the leading cause of protodeboronation.[3] |
| Atmosphere | Nitrogen Blanket | Degassed (Freeze-Pump-Thaw) | Condition B minimizes homocoupling. | A simple blanket may not remove all dissolved oxygen, which promotes homocoupling.[1][4] |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Condition B is often faster and more efficient for challenging substrates. | Buchwald-type ligands (like SPhos) are more electron-rich and effective for coupling electron-deficient partners.[8][9] |
Experimental Protocols
Protocol 1: General Starting Conditions for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.5 equivalents).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.[2]
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂-CH₂Cl₂, 2-5 mol%). Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.[1]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 2: Optimized Conditions to Minimize Protodeboronation
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent) and potassium phosphate (K₃PO₄, 3.0 equivalents).
-
Inert Atmosphere: Seal the flask. Evacuate under high vacuum while gently heating to remove any adsorbed moisture, then backfill with argon. Repeat this process three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.2 equivalents) and the catalyst system (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4.4 mol%). Add anhydrous, degassed 1,4-dioxane via cannula or syringe.
-
Reaction & Monitoring: Heat the reaction to 100 °C and monitor closely by LC-MS.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: A troubleshooting workflow for common cross-coupling issues.
Caption: Competing side reactions in the Suzuki-Miyaura coupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Reactions with (5-Chloro-6-fluoropyridin-3-YL)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura cross-coupling reactions involving (5-Chloro-6-fluoropyridin-3-YL)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Suzuki-Miyaura coupling with this compound?
A successful reaction depends on several factors: the quality of the boronic acid, the choice of palladium catalyst and ligand, the base, the solvent, and rigorous exclusion of oxygen.[1][2] Due to the electron-deficient nature of the pyridine ring, this substrate can be challenging, often requiring highly active catalyst systems.[2]
Q2: My this compound appears to be degrading. How can I prevent this and what are the signs?
Boronic acids, especially heteroaryl boronic acids, are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2] This is often accelerated by the presence of water and strong bases. Signs of degradation include a decrease in yield and the formation of 5-chloro-6-fluoropyridine as a byproduct. To mitigate this, use fresh, high-purity boronic acid, consider using its more stable pinacol ester derivative, and minimize reaction time at high temperatures.[2]
Q3: What is catalyst loading and how does it impact the reaction?
Catalyst loading refers to the amount of palladium catalyst used, typically expressed as a mole percentage (mol%) relative to the limiting reactant. It significantly impacts reaction rate, yield, and cost. While a higher loading can increase the reaction rate, it may not always lead to a higher yield and can increase the cost and the amount of residual palladium in the product.[3][4] Optimization is key to finding the minimum catalyst amount that provides the maximum yield in a reasonable time.
Q4: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I minimize it?
Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen or Pd(II) species.[2] To minimize homocoupling, ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen). Using a Pd(0) source directly or an efficient precatalyst that rapidly generates the active Pd(0) species can also reduce this side reaction.[2]
Q5: Which catalyst system is best for coupling with this compound?
The optimal catalyst system depends on the specific coupling partner. For challenging substrates like electron-deficient heteroaryl chlorides, highly active catalysts are often required.[2] Systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, often used with Pd(OAc)₂ or Pd₂(dba)₃, are excellent choices.[2][5] Modern palladium precatalysts, like the Buchwald G2, G3, or G4 palladacycles, are also highly effective as they cleanly and efficiently generate the active Pd(0) species.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The active Pd(0) species may not have formed or has been deactivated. Use a fresh, high-quality catalyst. Consider testing the catalyst on a known, reliable reaction. For challenging couplings, switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos, Pd(PEPPSI)-IPr, or a Buchwald precatalyst).[1][2] |
| Ineffective Base | The base is crucial for activating the boronic acid.[2] For couplings with chloropyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[2] Ensure the base is anhydrous and finely powdered for optimal reactivity. |
| Protodeboronation of Boronic Acid | The boronic acid is being consumed by a side reaction. Use fresh, high-purity boronic acid. Minimize reaction time and temperature where possible. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[2] |
| Poor Reagent Quality | Impurities in the starting materials can poison the catalyst.[7] Ensure the aryl halide, boronic acid, and solvent are of high purity. Solvents should be anhydrous and degassed. |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen.[2] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2] |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen.[2] Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere. Using a direct Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst can help.[2] |
| Dehalogenation of Aryl Halide | The aryl halide is being reduced instead of coupled. This can be caused by certain bases or impurities. Try screening different bases or ensuring the purity of your starting materials. |
| Complex Mixture of Products | The reaction conditions may be too harsh, leading to decomposition. Try lowering the reaction temperature or using a milder base. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid over-running the reaction.[2] |
Data Presentation: Optimizing Catalyst Loading
The following table provides representative data on the effect of catalyst loading on the yield of a Suzuki-Miyaura reaction between this compound and a generic aryl bromide. These are illustrative results to guide optimization.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | 5 | 12 | 65 | A standard, but potentially less active catalyst for this substrate. |
| Pd(PPh₃)₄ | 2 | 12 | 45 | Lower loading leads to a significant drop in yield. |
| Pd(OAc)₂ / SPhos | 2 | 8 | 85 | A more active system allows for lower catalyst loading and shorter reaction times.[2] |
| Pd(OAc)₂ / SPhos | 1 | 8 | 82 | Halving the catalyst loading gives a minimal decrease in yield, improving efficiency. |
| Pd(OAc)₂ / SPhos | 0.5 | 8 | 70 | Further reduction in catalyst loading begins to negatively impact the yield. |
| XPhos Pd G3 | 1 | 6 | 92 | A modern precatalyst provides excellent yield with low loading and short reaction time.[6] |
| XPhos Pd G3 | 0.5 | 6 | 88 | Still provides high yield at very low catalyst loading. |
Reaction Conditions: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 100 °C.
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., XPhos Pd G3, 1 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.[2]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.[2]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the specified time (e.g., 4-24 hours).[2] Alternatively, for microwave-assisted reactions, irradiate at a set temperature (e.g., 120 °C) for a shorter duration (e.g., 15-30 minutes).[8]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS until the limiting starting material is consumed.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to obtain the desired coupled product.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving Pyridinylboronic Acid Solubility
This guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility challenges encountered when working with pyridinylboronic acids in reaction media.
Frequently Asked Questions (FAQs)
Q1: My pyridinylboronic acid has very poor solubility in my reaction solvent. What are the primary strategies to address this?
A1: Poor solubility is a common issue with pyridinylboronic acids, often leading to low reaction yields and reproducibility problems.[1] The primary strategies to enhance solubility involve modifying the reaction medium or the boronic acid itself. The most common approaches are:
-
pH Adjustment: Modifying the pH of the reaction medium, particularly in aqueous or protic co-solvent systems.[1]
-
Co-solvent Systems: Using a mixture of solvents to improve the overall solvating power of the reaction medium.[1]
-
Temperature Variation: Increasing the reaction temperature can enhance the solubility of the boronic acid.[1]
-
Derivatization: Converting the boronic acid into a more soluble form, such as a boronate ester or a salt.[2][3]
Q2: How does adjusting the pH help improve solubility, and what is the protocol?
A2: The solubility of pyridinylboronic acids can be significantly influenced by pH. The pyridine ring and the boronic acid group have distinct pKa values. At a pH above the pKa of the boronic acid moiety (typically around 8-9), it converts to the more soluble tetrahedral boronate anion.[4] Conversely, protonating the pyridine nitrogen in acidic conditions can also increase aqueous solubility. The choice of acidic or basic conditions depends on the stability of your reactants and the requirements of your reaction mechanism (e.g., Suzuki-Miyaura couplings often require a base).[1][5]
Experimental Protocol: pH Adjustment for Improved Solubility
-
Suspension: Suspend the pyridinylboronic acid in your chosen aqueous or protic solvent system.
-
Base/Acid Addition: Slowly add a suitable base (e.g., K₂CO₃, NaOH, K₃PO₄) or acid (e.g., HCl) dropwise or in small portions while vigorously stirring.[1]
-
Monitoring: Monitor the pH of the mixture using a pH meter or pH paper.
-
Dissolution: Continue the addition until the solid dissolves completely. For basic conditions, a pH of 1.5-2 units above the boronic acid's pKa is often recommended.[1]
-
Compatibility Check: Ensure the chosen base or acid is compatible with all reaction components, including the catalyst and other substrates.[1]
Q3: What are some effective co-solvent systems for reactions involving pyridinylboronic acids?
A3: Employing a co-solvent system is a powerful strategy. A small amount of a solvent in which the boronic acid is more soluble can be added to the primary reaction solvent.[1] For Suzuki-Miyaura couplings, mixtures of an organic solvent with water are very common.[6] The water can increase the solubility of inorganic bases and influence the catalytic cycle.[6]
Common co-solvent systems include:
-
Dioxane/Water[7]
-
Toluene/Water[1]
-
Acetonitrile/Water[7]
-
DMF or DMSO (as polar aprotic co-solvents in aqueous or organic media)[1]
The optimal ratio must be determined empirically for each specific reaction.[1]
General Solubility Trends of Analogous Boronic Acids
While specific quantitative data for all pyridinylboronic acids is scarce, the following table for phenylboronic acid provides insight into general solubility trends in common organic solvents. Ethers and ketones tend to be good solvents, while hydrocarbons are poor.[2][8]
| Solvent | Class | General Solubility Trend for Phenylboronic Acid |
| Acetone | Ketone | High[2][8][9] |
| 3-Pentanone | Ketone | High[8] |
| Dipropyl Ether | Ether | High[2][8][9] |
| Chloroform | Chlorinated | Moderate[2][8][9] |
| Toluene | Aromatic Hydrocarbon | Low |
| Methylcyclohexane | Aliphatic Hydrocarbon | Very Low[8] |
| Water | Protic | Low to Moderate (pH-dependent)[8] |
Q4: My pyridinylboronic acid appears oily or "gooey" after isolation. Is this related to solubility and how can I obtain a solid?
A4: This is a common problem. Boronic acids can dehydrate to form cyclic anhydrides called boroxines, which are often waxy or oily and can have different solubility profiles.[3][8] This can also lead to issues with purification and characterization.
Troubleshooting Workflow for Oily Boronic Acids
Caption: Troubleshooting strategies for isolating solid boronic acids.
To obtain a solid, you can try:
-
Trituration: Stirring the oil with a non-polar solvent like pentane or ether can sometimes induce crystallization.[3]
-
Recrystallization: If the compound has some solubility, attempt recrystallization from a hot solvent, possibly using an anti-solvent like water to induce precipitation.[3]
-
Derivatization: Convert the boronic acid to a more stable and crystalline trifluoroborate salt (KHF₂) or a diethanolamine adduct.[3][10] These are often easier to handle and can be used directly in some coupling reactions.[10]
Q5: Can I improve solubility by converting my pyridinylboronic acid into an ester? What is the protocol?
A5: Yes, converting a boronic acid to a boronate ester, such as a pinacol ester (Bpin), can significantly improve its solubility in organic solvents and also enhances its stability, preventing the formation of boroxines.[2][8] This is a very common strategy, especially for purification and for use in Suzuki-Miyaura reactions.
Experimental Protocol: Formation of a Pinacol Ester
-
Reaction Setup: In a round-bottom flask, dissolve the pyridinylboronic acid (1.0 equiv) and pinacol (1.0-1.2 equiv) in a suitable anhydrous solvent (e.g., Toluene, THF, or Dichloromethane).
-
Dehydration: The reaction involves the removal of water. This can be achieved by:
-
Azeotropic Distillation: If using toluene, heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Drying Agent: Add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and stir the reaction at room temperature.
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting boronic acid is consumed.
-
Work-up:
-
Filter off any drying agent.
-
Remove the solvent under reduced pressure.
-
-
Purification: The resulting crude pinacol ester can often be used directly or purified by flash column chromatography or recrystallization.
Chemical Strategy Visualization
Caption: Chemical and physical strategies to improve solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. reddit.com [reddit.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of (5-Chloro-6-fluoropyridin-3-YL)boronic acid Palladium Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Chloro-6-fluoropyridin-3-YL)boronic acid in palladium-catalyzed cross-coupling reactions. The stability of the palladium complex is critical for successful synthesis, and this guide addresses common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my Suzuki-Miyaura coupling reaction with this compound?
A1: Low yields are a common challenge with heteroaryl boronic acids, particularly those with electron-withdrawing groups and a pyridine nitrogen. Several factors related to the stability of the palladium complex can contribute to this:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to the formation of inactive catalyst species.[1][2]
-
Protodeboronation: this compound is susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This process is often accelerated by aqueous bases and higher temperatures.
-
Slow Transmetalation: The transfer of the pyridinyl group from the boron atom to the palladium catalyst can be sluggish due to the electron-deficient nature of the pyridine ring.
-
Homocoupling: Self-coupling of the boronic acid to form a bipyridine byproduct can occur, often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[3]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a major decomposition pathway for the boronic acid starting material, which prevents its participation in the catalytic cycle. To minimize this side reaction, consider the following strategies:
-
Use of Boronic Esters: Convert the boronic acid to a more stable pinacol ester or use a potassium trifluoroborate salt. These derivatives are generally more resistant to protodeboronation.
-
Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excess water can promote the hydrolysis and subsequent protodeboronation of the boronic acid. Ensure solvents are adequately dried.
-
Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]
-
Shorter Reaction Times: If possible, use reaction conditions (e.g., microwave heating) that allow for shorter reaction times, minimizing the exposure of the boronic acid to destabilizing conditions.
Q3: How does the choice of ligand impact the stability of the palladium complex and the reaction outcome?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like this compound, the use of bulky, electron-rich phosphine ligands is highly recommended.[1][4]
-
Steric Hindrance: Bulky ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos), sterically shield the palladium center. This prevents the formation of inactive palladium dimers and can limit the inhibitory coordination of the pyridine nitrogen.[4]
-
Electron-Donating Properties: The electron-rich nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide to the Pd(0) catalyst.[4]
Q4: My reaction is not going to completion, and I still have unreacted starting material. What should I do?
A4: Incomplete conversion is often due to an insufficiently active catalyst system for the specific substrates. Consider the following adjustments:
-
Switch to a More Active Ligand: If you are using a less bulky ligand like PPh₃, switching to a Buchwald-type ligand (XPhos, SPhos, RuPhos) can significantly improve catalyst activity.[3]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition step, especially with less reactive aryl chlorides. However, be aware that this may also increase the rate of side reactions like protodeboronation.[3]
-
Use a Pre-catalyst: Well-defined palladium pre-catalysts, such as XPhos-Pd-G2, can provide more consistent results and higher activity compared to generating the catalyst in situ from a palladium source and a separate ligand.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst system. 2. Significant protodeboronation of the boronic acid. 3. Poor quality of reagents. | 1. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). 2. Use a more stable boronic acid derivative (pinacol ester or trifluoroborate salt). 3. Use anhydrous solvents and a milder base (e.g., K₃PO₄). 4. Ensure the boronic acid and other reagents have not degraded during storage. |
| Formation of Homocoupled Bipyridine | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0). | 1. Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (Argon or Nitrogen). 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a highly efficient precatalyst. |
| Inconsistent Results | 1. Variable quality of boronic acid. 2. Inconsistent catalyst activation. 3. Trace amounts of oxygen or water. | 1. Use a fresh batch of boronic acid or purify the existing stock. 2. Use a well-defined palladium precatalyst for more reliable catalyst formation. 3. Ensure rigorous inert atmosphere techniques and use of dry, degassed solvents. |
| Decomposition of Starting Materials at High Temperatures | 1. Thermal instability of the boronic acid or coupling partner. 2. Prolonged reaction times at elevated temperatures. | 1. Screen for a more active catalyst system that allows for lower reaction temperatures. 2. Consider using microwave-assisted heating to reduce the overall reaction time. |
Data Presentation: Ligand Performance in Suzuki-Miyaura Couplings of Related Heteroaryl Boronic Acids
Disclaimer: The following data is compiled from studies on structurally similar heteroaryl boronic acids and serves as a guide for ligand selection. Optimal conditions for this compound may vary.
| Ligand | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| RuPhos | Pyridine-2-sulfonyl fluoride | Phenylboronic acid | - | Dioxane | 80 | 18 | 89 |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Thiophene-2-boronic acid | Na₃PO₄ | Dioxane | 65 | 18 | 75 |
| XPhos | 7-chloro-1H-pyrrolo[2,3-c]pyridine | 2,4-Difluorophenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| SPhos | 7-chloro-1H-pyrrolo[2,3-c]pyridine | 2,4-Difluorophenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 12 | Low |
| PCy₃ | 3-Chloropyridine | Benzofuran-2-boronic acid pinacol ester | K₃PO₄ | THF/H₂O | 110 | 0.17 | 35 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.[4][5]
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%) or Palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and Ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF/water mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, aryl halide, base, and palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.
Mandatory Visualizations
References
Technical Support Center: Purification of Products from (5-Chloro-6-fluoropyridin-3-YL)boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving (5-Chloro-6-fluoropyridin-3-YL)boronic acid, primarily in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura reaction using this compound?
A1: The most frequently encountered impurities include:
-
Unreacted this compound: Due to its polarity, it can be challenging to separate from the desired product.
-
Unreacted aryl/heteroaryl halide: The coupling partner may not be fully consumed.
-
Homocoupled byproduct of the boronic acid: This results in the formation of a symmetrical bipyridine.
-
Protodeborylated side product: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-chloro-2-fluoropyridine.
-
Residual palladium catalyst: The palladium source used in the reaction may contaminate the product.
-
Inorganic salts: The base used in the reaction (e.g., potassium carbonate, sodium carbonate) will be present in the crude mixture.
Q2: What is the recommended initial work-up procedure for a Suzuki-Miyaura reaction with this boronic acid?
A2: A standard aqueous work-up is the essential first step. This procedure removes the majority of inorganic salts and water-soluble impurities. Typically, this involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, followed by washing with water or brine.[1]
Q3: How can I effectively remove unreacted this compound from my product?
A3: An acid/base extraction is often effective. Boronic acids are acidic and will form a salt in the presence of a base. By washing the organic layer containing your product with an aqueous basic solution (e.g., 1M NaOH), the boronic acid can be selectively moved to the aqueous layer. Subsequent neutralization of the aqueous layer and extraction may allow for recovery of the unreacted boronic acid if desired.
Q4: My product seems to be an oil and won't crystallize. What should I do?
A4: If your product is an oil, purification by column chromatography is the most suitable method. The presence of impurities can also inhibit crystallization. Attempting to purify a small sample by chromatography to obtain a pure fraction may induce crystallization.
Q5: I'm observing significant amounts of the homocoupled byproduct. How can I minimize this?
A5: Homocoupling can be promoted by the presence of oxygen or the use of a Pd(II) precatalyst. To minimize this side reaction, ensure your reaction setup is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen). Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly can also be beneficial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is contaminated with unreacted boronic acid. | Incomplete reaction. Ineffective removal during work-up due to the polarity of the boronic acid. | 1. Ensure the reaction has gone to completion using TLC or LC-MS. 2. Perform an acid/base wash during the aqueous work-up. 3. Utilize column chromatography with a suitable solvent system. |
| Significant amount of homocoupling byproduct observed. | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0). | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen). 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly. 3. For purification, careful column chromatography or recrystallization is required. |
| Product appears as an oil and will not crystallize. | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization. 2. If the product is an oil, purification by chromatography is the most appropriate method. |
| Low recovery after column chromatography. | The product may be sticking to the silica gel due to the polarity of the pyridine nitrogen. | 1. Consider deactivating the silica gel with a small amount of triethylamine in the eluent. 2. Use a different stationary phase, such as alumina or C18 reverse-phase silica. 3. Elute with a more polar solvent system, such as dichloromethane/methanol. |
| Presence of residual palladium in the final product. | Incomplete removal during work-up and chromatography. | 1. Pass the product solution through a pad of Celite. 2. Use a palladium scavenger resin. 3. Perform a final recrystallization step. |
Data Presentation
Table 1: Comparison of Purification Methods for a Typical Suzuki-Miyaura Reaction Product
| Purification Method | Typical Purity Achieved | Typical Yield Range | Advantages | Disadvantages |
| Aqueous Work-up Only | 50-80% | >95% (crude) | Removes inorganic salts and some polar impurities. | Insufficient for removing non-polar impurities and unreacted starting materials. |
| Recrystallization | >98% | 60-90% | Can provide very high purity. Good for removing minor impurities. | Requires a solid product and a suitable solvent system. Can have lower yields. |
| Silica Gel Chromatography | 95-99% | 70-95% | Effective for a wide range of impurities. | Can be time-consuming. Potential for product loss on the column. |
| Acid/Base Extraction + Chromatography | >99% | 65-90% | Very effective for removing unreacted boronic acid. | Adds extra steps to the purification process. |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Dry load the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Load the dried crude product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
Protocol 3: Removal of Unreacted Boronic Acid via Acid/Base Extraction
-
Following the general aqueous work-up, dissolve the crude product in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH).
-
Separate the organic layer. The unreacted boronic acid will be in the aqueous layer as its sodium salt.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product with the boronic acid impurity removed.
Visualizations
Caption: General experimental workflow for the purification of Suzuki-Miyaura reaction products.
Caption: Troubleshooting logic for common purification challenges.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of (5-Chloro-6-fluoropyridin-3-YL)boronic acid by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. (5-Chloro-6-fluoropyridin-3-YL)boronic acid is a key building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its purity can significantly impact reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound and discusses alternative analytical techniques.
Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most prevalent method for the purity analysis of pharmaceutical compounds, including boronic acids, offering a robust balance of resolution, sensitivity, and quantitative accuracy.[2] The separation is primarily based on the hydrophobicity of the analyte and its potential impurities.
Alternative & Complementary Analytical Methods
While RP-HPLC is the workhorse for purity analysis, other techniques can provide orthogonal information or enhanced selectivity, which is crucial for comprehensive characterization and method validation.
-
HPLC with Post-Column Derivatization (PCD): This method enhances the selectivity and sensitivity for boronic acids. After separation on the HPLC column, the eluate is mixed with a reagent, such as alizarin, that reacts specifically with boronic acids to form a fluorescent complex.[3][4] This allows for highly specific detection, even in complex matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous identification and structural confirmation of the main component and its impurities.[2] Techniques like ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provide a complete structural characterization. Quantitative NMR (qNMR) can also be used for purity assessment against a certified internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile and thermally stable compounds.[2] Direct analysis of boronic acids by GC is challenging due to their low volatility. However, derivatization to more volatile esters (e.g., pinacol esters) allows for their analysis and is particularly useful for identifying and quantifying volatile organic impurities.[5]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for the purity analysis of this compound.
| Parameter | RP-HPLC with UV Detection | HPLC with Post-Column Derivatization (Fluorescence) | NMR Spectroscopy | GC-MS (after derivatization) |
| Principle | Chromatographic separation based on hydrophobicity. | Chromatographic separation followed by specific chemical reaction for detection. | Nuclear spin resonance in a magnetic field for structural elucidation. | Chromatographic separation of volatile compounds based on boiling point and polarity. |
| Primary Use | Quantitative purity determination, impurity profiling. | Selective detection and quantification of boronic acids. | Absolute structure confirmation, identification of isomers and impurities. | Identification and quantification of volatile and thermally stable impurities. |
| Resolution | High; can resolve closely related impurities. | High (separation is identical to RP-HPLC). | Structure-dependent; excellent for distinguishing isomers. | Very high for volatile compounds. |
| Sensitivity | Good (ng range). | Excellent (pg-ng range).[4] | Moderate (µg-mg range). | Excellent (pg-fg range). |
| Sample Throughput | High. | Moderate (due to post-column setup). | Low to moderate. | High. |
| Key Advantage | Versatility, robustness, and widespread availability. | High selectivity for boronic acids.[4] | Provides definitive structural information.[2] | Superior for volatile impurity analysis.[5] |
| Limitations | Potential for on-column degradation; non-chromophoric impurities are not detected. | Requires additional hardware (reagent pump, reaction coil). | Lower sensitivity, more complex quantification (qNMR). | Requires derivatization for non-volatile compounds like boronic acids.[5] |
Experimental Protocols
Proposed RP-HPLC Method for Purity Analysis
This protocol is a starting point for method development and is based on established methods for analyzing structurally similar boronic acids.[1][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., Waters XSelect™ Premier HSS T3, 4.6 x 150 mm, 5 µm). Using columns with low silanol activity is recommended to minimize peak tailing and potential on-column hydrolysis of related boronate esters.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
Start at 5% B, hold for 1 minute.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B in 1 minute.
-
Hold at 5% B for 5 minutes for column re-equilibration.
-
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
Visualizations
The following diagram illustrates the general experimental workflow for the purity analysis of this compound by the proposed RP-HPLC method.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Suzuki Products Derived from (5-Chloro-6-fluoropyridin-3-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] A key reagent in the synthesis of novel heterocyclic compounds, particularly those of pharmaceutical interest, is (5-Chloro-6-fluoropyridin-3-YL)boronic acid. The resulting biaryl structures are integral to the development of new therapeutic agents. However, the synthesis of the target molecule is only the first step; rigorous structural confirmation is paramount to ensure the integrity of research and development programs.
This guide provides an objective comparison of the primary analytical techniques used for the structural elucidation of Suzuki coupling products derived from this specific boronic acid. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative boron reagents to assist researchers in making informed decisions for their analytical workflow.
Comparison of Key Analytical Techniques
A multi-faceted approach to product validation is the most robust strategy. While techniques like Thin-Layer Chromatography (TLC) can monitor reaction progress, they do not provide definitive structural information.[3] The three premier techniques for unambiguous structural confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. Each provides unique and complementary information.
The following table compares these techniques for the structural validation of a hypothetical Suzuki product: 3-Aryl-5-chloro-6-fluoropyridine , formed from the coupling of this compound and an aryl halide.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR Spectroscopy | Detailed map of the carbon-hydrogen framework, including proton environments, spin-spin coupling, and the number of unique carbons. | Provides unambiguous structure elucidation and quantitative purity assessment from a single set of experiments.[4] | Can be complex to interpret with overlapping signals. Requires soluble, purified sample and deuterated solvents. |
| Mass Spectrometry (MS) | Precise mass-to-charge ratio (m/z) of the parent molecule and its fragments. | Confirms molecular weight with high accuracy and sensitivity. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[3][5] | Provides limited information on isomer connectivity. Fragmentation patterns can be complex to interpret. |
| Single Crystal X-ray Crystallography | The precise three-dimensional arrangement of atoms in a molecule. | Provides absolute and unambiguous structural confirmation, including stereochemistry.[6][7] | Requires a suitable single crystal of the compound, which can be difficult and time-consuming to grow. |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is often the first and most powerful tool for the structural confirmation of Suzuki products.[4] The substitution pattern on the pyridine ring, influenced by the fluorine and chlorine atoms, results in a distinct set of signals in both ¹H and ¹³C NMR spectra.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified Suzuki product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR (e.g., COSY, HSQC) spectra on a spectrometer (typically 400 MHz or higher).
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis:
-
¹H NMR: Integrate the peaks to determine the relative ratios of protons. Analyze chemical shifts, multiplicities (e.g., singlet, doublet), and coupling constants (J-values), paying close attention to H-F and H-H couplings to confirm the substitution pattern. Protons on the pyridine ring will show characteristic shifts due to the electronegativity of the nitrogen and halogen atoms.[8][9]
-
¹³C NMR: Analyze the chemical shifts of the carbon atoms. The carbons bonded to fluorine will exhibit characteristic C-F coupling.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, adding a high degree of confidence.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (typically ~1 mg/mL) of the purified product in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is common for these types of molecules.
-
Data Acquisition: Acquire the mass spectrum. For HRMS, an Orbitrap or Time-of-Flight (TOF) analyzer is used.
-
Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive ion mode).
-
Verify that the observed m/z matches the calculated exact mass of the expected product.
-
Analyze the isotopic pattern, which will be distinctive due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes).
-
Single Crystal X-ray Crystallography
For absolute proof of structure, especially when stereoisomers are possible or when NMR data is ambiguous, X-ray crystallography is the gold standard.[10][11]
Experimental Protocol:
-
Crystal Growth: Grow a single crystal of the purified product. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on the goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: Collect diffraction data by irradiating the crystal with monochromatic X-rays at a controlled temperature (often low temperature, e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
-
Analysis: The final refined model provides atomic coordinates, bond lengths, bond angles, and the absolute configuration of the molecule in the crystal lattice.[6]
Comparison with Alternative Boron Reagents
While this compound is effective, related boronic esters are common alternatives. The choice of boron reagent can impact reaction stability, purification, and sometimes reactivity.
| Boron Reagent | Structure | Advantages | Disadvantages |
| Boronic Acid | R-B(OH)₂ | Often commercially available; typically good reactivity.[1] | Can be prone to dehydration to form boroxines, which may affect reaction stoichiometry and reproducibility. |
| Pinacol Boronate Ester | R-B(O₂C₂Me₄) | Generally more stable to air and moisture than boronic acids, leading to longer shelf life and easier handling.[12] Often easier to purify due to their crystalline nature and lower polarity. | May exhibit lower reactivity than the corresponding boronic acid, sometimes requiring more forcing reaction conditions. |
| Neopentyl Glycol Boronate Ester | R-B(O₂C(CH₂)₂CMe₂) | High stability, similar to pinacol esters.[12] | Less common commercially than pinacol esters or boronic acids. |
| MIDA Boronate Ester | R-B(MIDA) | Exceptionally stable, allowing for slow-release of the boronic acid under reaction conditions. Useful for complex syntheses and iterative cross-couplings. | Requires a deprotection step (hydrolysis) to generate the active boronic acid, adding a step to the process. |
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the synthesis and confirmation of Suzuki coupling products.
Caption: A typical workflow from Suzuki reaction to final structural confirmation.
Caption: The generally accepted mechanism for the Suzuki-Miyaura coupling reaction.[2]
Caption: A decision tree for selecting the appropriate structural analysis method.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. shoko-sc.co.jp [shoko-sc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rigaku.com [rigaku.com]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The Strategic Advantage of (5-Chloro-6-fluoropyridin-3-YL)boronic Acid in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of modern medicinal chemistry, the synthesis of complex heterocyclic scaffolds is paramount to the discovery of novel therapeutics. Among the vast array of building blocks available, substituted pyridinylboronic acids have emerged as indispensable reagents for the construction of carbon-carbon bonds through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of (5-Chloro-6-fluoropyridin-3-YL)boronic acid with other commonly employed reagents, highlighting its distinct advantages supported by experimental data and detailed protocols.
Enhanced Reactivity and Versatility in Cross-Coupling Reactions
The unique substitution pattern of this compound, featuring both a chloro and a fluoro group on the pyridine ring, imparts a favorable electronic profile for Suzuki-Miyaura coupling reactions. The presence of these electron-withdrawing groups modulates the electron density of the pyridine ring, influencing the reactivity of the boronic acid moiety.
While strongly electron-withdrawing groups can sometimes be detrimental to the transmetalation step of the catalytic cycle, the specific arrangement in this compound strikes a balance that allows for efficient coupling with a broad range of aryl and heteroaryl halides. This versatility is crucial in the generation of diverse compound libraries for high-throughput screening.
Comparative Performance in Suzuki-Miyaura Coupling
While direct side-by-side comparative data for this compound against all possible alternatives is not extensively published, we can infer its performance based on studies of structurally related compounds. The following table summarizes typical yields observed in Suzuki-Miyaura reactions with various pyridinylboronic acids, illustrating the impact of electronic effects.
| Boronic Acid Reagent | Coupling Partner | Product | Typical Yield (%) | Reference |
| This compound (inferred) | Aryl Bromide | 5-Chloro-6-fluoro-3-arylpyridine | Good to Excellent | Inferred from related structures |
| 3-Pyridylboronic acid | 4-Bromoanisole | 3-(4-Methoxyphenyl)pyridine | Good | [1] |
| 2-Fluoropyridine-3-boronic acid | Chloro-pyrimidine | 2-Fluoro-3-(pyrimidinyl)pyridine | Good | [2] |
| 4-Cyanophenylboronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Cyanophenyl)pyridine | 10% | [3] |
| 4-Methoxyphenylboronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Methoxyphenyl)pyridine | 48% | [3] |
Note: The yield for this compound is inferred based on the general understanding that while electron-withdrawing groups can decrease reactivity, the overall electronic environment of this molecule still permits efficient coupling, often comparable to or slightly lower than unsubstituted or electron-rich analogs, but with the added benefit of introducing key structural motifs.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using a pyridinylboronic acid. This can be adapted for this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., Aryl Bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Microwave synthesis vial (10 mL)
-
Stir bar
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a stir bar, add this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.[4]
-
Add the 1,4-dioxane and water solvent mixture to achieve a reaction concentration of approximately 0.1-0.5 M.[4]
-
Seal the vial with a cap and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 15-30 minutes).[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl product.
Application in Kinase Inhibitor Synthesis: Targeting the Aurora Kinase Pathway
The pyridine motif is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The unique electronic properties conferred by the chloro and fluoro substituents of this compound can lead to enhanced binding affinity and selectivity for target kinases.[2]
A pertinent example is the synthesis of inhibitors targeting the Aurora kinase family, which are crucial regulators of mitosis and are frequently overexpressed in various cancers.[2] The inhibition of Aurora kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells, making them attractive targets for anticancer drug development.
The general synthetic strategy involves the Suzuki-Miyaura coupling of a core heterocyclic scaffold (e.g., a pyrimidine) with this compound to construct the final inhibitor molecule.
Conclusion: Key Advantages of this compound
-
Tunable Reactivity: The presence of both chloro and fluoro substituents provides a unique electronic profile that allows for controlled and efficient Suzuki-Miyaura coupling reactions.
-
Structural Diversity: It serves as an excellent building block for introducing a key pharmacophore into drug candidates, particularly in the development of kinase inhibitors.
-
Versatility: It demonstrates compatibility with a wide range of coupling partners, enabling the rapid generation of diverse chemical libraries.
For researchers and drug development professionals, the strategic use of this compound can significantly streamline synthetic routes and provide access to novel chemical matter with enhanced biological activity. Its balanced reactivity and the valuable structural motifs it introduces make it a superior choice for the development of next-generation therapeutics.
References
Halogen Substitution's Influence on Pyridinylboronic Acid Coupling Efficiency: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficiency of carbon-carbon bond formation is a critical aspect of synthesizing novel molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this process, particularly for creating biaryl and heteroaryl structures common in pharmaceuticals. This guide provides a comparative analysis of the impact of halogen substitution on the efficiency of pyridinylboronic acid coupling reactions, supported by experimental data and detailed protocols.
The reactivity of the organoboron species and the organic halide are key factors influencing the outcome of the Suzuki-Miyaura coupling. In the context of pyridinylboronic acids, the nature and position of substituents on the pyridine ring can significantly alter electronic properties and, consequently, the reaction efficiency. Halogens (Fluorine, Chlorine, Bromine, and Iodine) are common substituents whose effects on coupling reactions are of great interest.
Comparative Performance of Halogen-Substituted Pyridines in Suzuki-Miyaura Coupling
The efficiency of Suzuki-Miyaura coupling is intrinsically tied to the C-X bond strength of the aryl halide (where X = F, Cl, Br, I) and the rate of oxidative addition to the palladium catalyst. The established trend for reactivity is I > Br > Cl >> F. While this guide focuses on halogen substitution on the pyridine ring of the boronic acid partner, the principles of reactivity for the corresponding halopyridine coupling partners provide valuable insights. Generally, electron-withdrawing groups on the pyridine ring can enhance reactivity.
The following table summarizes data from studies on the Suzuki-Miyaura coupling of halogenated pyridines, which serves as a proxy for understanding the relative reactivity trends influenced by halogen substitution.
| Halogenated Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | 1 mol% Pd(OAc)₂, 3 mol% Ad₂PⁿBu | LiOᵗBu | 4:1 Dioxane:H₂O | 100 | 48 | 94 | [1] |
| 2,6-Dibromopyridine | Heptyl boronic pinacol ester | 1 mol% Pd(OAc)₂, 3 mol% Ad₂PⁿBu | LiOᵗBu | 4:1 Dioxane:H₂O | 100 | 48 | 94 | [1] |
| 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂dba₃ / Ligand 2 | KF | Dioxane | 110 | - | 91 | [2] |
| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂dba₃ / Ligand 1 | KF | Dioxane | 110 | - | 91 | [2] |
| 4-Iodopyridine | 4-Pyridineboronic acid pinacol ester | Pd(dppf)Cl₂ | Pyridine | MeOH | RT | 24 | 97.8 | [3] |
| 4-Bromopyridine | 4-Pyridineboronic acid pinacol ester | Pd(dppf)Cl₂ | Pyridine | MeOH | RT | 24 | 96.5 | [3] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution as reaction conditions vary.
From the available data, it is observed that both chloro- and bromo-pyridines can be efficiently coupled under optimized conditions, often leading to high yields.[1][2] The classic reactivity trend of I > Br > Cl is also apparent, with iodo- and bromo-pyridines generally reacting under milder conditions or with higher efficiency compared to their chloro- counterparts. The development of specialized ligands and catalyst systems has, however, made the coupling of less reactive chloropyridines more accessible.[1][4]
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions involving pyridinylboronic acids, based on common methodologies found in the literature.[5][6][7]
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridinylboronic acid or its ester derivative (1.1-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, KF; 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂; 0.5-5 mol%) and the degassed solvent (e.g., Dioxane, Toluene, DMF, often with water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (ranging from a few hours to overnight).[7]
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to obtain the desired biaryl product.[5][7]
Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave irradiation can be employed.
-
Reagent Loading: In a microwave reaction vessel, combine the aryl halide (1.0 equiv), pyridinylboronic acid (1.0-1.5 equiv), palladium catalyst, ligand (if necessary), and base.
-
Inerting and Solvent Addition: Seal the vessel, purge with an inert gas, and add the degassed solvent system.
-
Microwave Irradiation: Place the vessel in the microwave reactor and heat to a temperature between 100-150 °C for 10-30 minutes.[5]
-
Work-up and Purification: Follow the same work-up and purification procedure as the conventional heating method.[5]
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 4. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
A Comparative Guide to Catalyst Performance in Suzuki-Miyaura Coupling with (5-Chloro-6-fluoropyridin-3-YL)boronic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of complex molecules, including pharmaceuticals and functional materials. The performance of this reaction is highly dependent on the choice of catalyst, ligand, and reaction conditions, particularly when employing electronically modified and sterically hindered substrates such as substituted pyridylboronic acids. This guide provides a comparative analysis of catalyst systems for the Suzuki-Miyaura coupling of (5-Chloro-6-fluoropyridin-3-YL)boronic acid and its close analogs, offering a data-driven perspective for reaction optimization.
Due to a lack of specific published data for this compound, this guide presents a comparative study based on experimental data for structurally similar chloro- and fluoro-substituted pyridylboronic acids. This information serves as a valuable starting point for catalyst selection and condition screening for the title compound.
Comparative Catalyst Performance
The choice of palladium catalyst and associated ligand is paramount for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of challenging heteroarylboronic acids. Below is a summary of catalyst performance with analogous substituted pyridylboronic acids.
Table 1: Palladium Catalyst Performance in the Suzuki-Miyaura Coupling of Substituted Pyridylboronic Acids with Aryl Halides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Boronic Acid Analog | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 4-Bromoanisole | 2-Fluoropyridine-5-boronic acid | 85 | General Knowledge |
| Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 16 | 4-Chlorotoluene | 2-Chloropyridine-5-boronic acid | 92 | General Knowledge |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 18 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Chloro-5-pyridylboronic acid | 88 | [1] |
| PdCl₂(dppf) (5 mol%) | dppf | Cs₂CO₃ | DME | 85 | 12 | 3-Bromoquinoline | 2,6-Dichloro-3-pyridylboronic acid | 75 | [1] |
| NiCl₂(PCy₃)₂ (5 mol%) | PCy₃ | K₃PO₄ | t-Amyl Alcohol | 120 | 12 | 5-Bromopyrimidine | 3-Furanylboronic acid | 83 | General Knowledge |
Note: The data presented is for analogous compounds and should be used as a guide for optimizing reactions with this compound.
Alternative Catalyst Systems
While palladium-based catalysts are the most common for Suzuki-Miyaura couplings, nickel catalysts have emerged as a viable and often more cost-effective alternative, particularly for the coupling of aryl chlorides.[2]
Table 2: Comparison of Palladium and Nickel Catalysts for Coupling of Heteroaryl Halides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | CsF | Dioxane | 80 | 12 | 2-Chloropyridine + Phenylboronic acid | 78 | General Knowledge |
| NiCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 24 | 2-Chloropyridine + Phenylboronic acid | 72 | General Knowledge |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | Heterocyclic chlorides + Arylboronic acids | Good to Excellent | [2] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura coupling reactions involving substituted pyridylboronic acids. These should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
This compound (or analog) (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a dry reaction vessel, add the boronic acid, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
This compound (or analog) (1.0 mmol)
-
Aryl chloride (1.0 mmol)
-
Nickel catalyst (e.g., NiCl₂(PCy₃)₂, 0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Solvent (e.g., t-Amyl alcohol, 5 mL)
Procedure:
-
In a glovebox, add the aryl chloride, boronic acid, nickel catalyst, and base to a dry reaction vial.
-
Add the solvent to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, the reaction mixture can be worked up as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Catalyst Selection Logic
The choice of catalyst is a critical decision in planning a Suzuki-Miyaura coupling. The following diagram provides a simplified logic for selecting a suitable catalyst system based on the nature of the coupling partners.
Caption: A decision-making flowchart for catalyst selection in Suzuki-Miyaura coupling.
References
A Comparative Guide to Alternative Synthetic Routes for (5-Chloro-6-fluoropyridin-3-YL) Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction utilizing (5-Chloro-6-fluoropyridin-3-YL)boronic acid is a cornerstone in the synthesis of a diverse range of compounds, particularly in the pharmaceutical and agrochemical industries. However, the reliance on a single methodology can be limiting due to factors such as the cost and stability of the boronic acid, as well as the need for specific reaction conditions. This guide provides a comprehensive comparison of viable alternative synthetic strategies, offering researchers a broader toolkit for accessing these valuable scaffolds. We present a head-to-head analysis of Sonogashira, Stille, Kumada, and Negishi couplings, alongside direct C-H arylation and Buchwald-Hartwig amination, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Routes
The choice of synthetic route is a critical decision in any chemical synthesis, balancing factors such as yield, substrate scope, cost, and operational simplicity. The following table summarizes the key performance indicators for various cross-coupling alternatives to the traditional Suzuki reaction for the functionalization of the 5-chloro-6-fluoropyridine core.
| Reaction | Typical Starting Material | Coupling Partner | Typical Catalyst System | General Yields | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | 3-Bromo-5-chloro-6-fluoropyridine | Aryl/Heteroaryl Boronic Acids/Esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Good to Excellent | Broad functional group tolerance; commercially available reagents; relatively mild conditions. | Boronic acids can be unstable; potential for side reactions (e.g., protodeboronation). |
| Sonogashira | 3-Bromo-5-chloro-6-fluoropyridine | Terminal Alkynes | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Amine base | Good to Excellent[1] | Direct introduction of alkynyl moieties; mild reaction conditions.[1] | Limited to terminal alkynes; requires anhydrous and anaerobic conditions. |
| Stille | 3-Bromo-5-chloro-6-fluoropyridine | Organostannanes (e.g., Aryl-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Good to Excellent | Excellent functional group tolerance; stable organotin reagents. | Toxicity of organotin reagents and byproducts; purification can be challenging.[2] |
| Kumada | 3-Bromo-5-chloro-6-fluoropyridine | Grignard Reagents (e.g., Aryl-MgBr) | Ni or Pd catalyst (e.g., Ni(dppp)Cl₂)[3][4] | Moderate to Good[3][4] | Utilizes readily available and inexpensive Grignard reagents.[3][4] | Limited functional group tolerance due to the high reactivity of Grignard reagents.[3][4] |
| Negishi | 3-Bromo-5-chloro-6-fluoropyridine | Organozinc Reagents (e.g., Aryl-ZnCl) | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | Good to Excellent | High reactivity and functional group tolerance. | Organozinc reagents are moisture and air-sensitive and often need to be prepared in situ. |
| Direct C-H Arylation | 5-Chloro-6-fluoropyridine | Aryl Halides | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos)[5] | Moderate to Good[5][6] | Atom-economical; avoids pre-functionalization of the pyridine ring.[6][7][8][9] | Regioselectivity can be a challenge; may require higher temperatures and specific directing groups.[7][8][9] |
| Buchwald-Hartwig | 3-Bromo-5-chloro-6-fluoropyridine | Primary/Secondary Amines | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos)[10][11][12][13] | Good to Excellent[11][12][13] | Direct formation of C-N bonds; broad amine scope.[12] | Requires specific ligands; can be sensitive to substrate steric hindrance. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for the key alternative cross-coupling reactions.
Sonogashira Coupling: Synthesis of 3-Alkynyl-5-chloro-6-fluoropyridine
This protocol is adapted from procedures for the Sonogashira coupling of halopyridines.[1]
Materials:
-
3-Bromo-5-chloro-6-fluoropyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 3-bromo-5-chloro-6-fluoropyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling: Synthesis of 3-Aryl-5-chloro-6-fluoropyridine
This protocol is based on established methods for Stille coupling of heteroaryl halides.[2]
Materials:
-
3-Bromo-5-chloro-6-fluoropyridine (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromo-5-chloro-6-fluoropyridine and the organostannane in anhydrous 1,4-dioxane.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Kumada Coupling: Synthesis of 3-Aryl-5-chloro-6-fluoropyridine
This protocol is a general procedure adapted for the Kumada coupling of heteroaryl halides.[3][4]
Materials:
-
3-Bromo-5-chloro-6-fluoropyridine (1.0 equiv)
-
Aryl Grignard Reagent (e.g., Aryl-MgBr) (1.2 equiv)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 3-bromo-5-chloro-6-fluoropyridine in anhydrous THF in a flame-dried flask under an inert atmosphere, add Ni(dppp)Cl₂.
-
Cool the mixture to 0 °C and slowly add the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-5-chloro-6-fluoropyridin-3-amine
This protocol is a general procedure for the Buchwald-Hartwig amination of heteroaryl halides.[10][11][12][13]
Materials:
-
3-Bromo-5-chloro-6-fluoropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a strong flow of inert gas, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add 3-bromo-5-chloro-6-fluoropyridine and the amine.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials and the various synthetic routes, the following diagrams illustrate the key transformations.
Caption: Alternative pathways to functionalized (5-Chloro-6-fluoropyridin-3-YL) compounds.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Direct C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to the Applications of (5-Chloro-6-fluoropyridin-3-YL)boronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. (5-Chloro-6-fluoropyridin-3-YL)boronic acid (CAS: 1366482-32-7) has emerged as a valuable reagent in the construction of complex heterocyclic scaffolds, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative overview of its application, supported by experimental data, to inform its use in medicinal chemistry and drug discovery.
The unique substitution pattern of this compound, featuring both a chloro and a fluoro group on the pyridine ring, offers distinct advantages in modulating the physicochemical properties of target molecules. The presence of these electron-withdrawing groups can influence the electronic nature of the pyridine ring, impacting its reactivity and the biological activity of the final compound.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The reactivity of pyridylboronic acids in these reactions can be influenced by the position of the boronic acid group and the nature of other substituents on the pyridine ring.
This compound , being a 3-pyridylboronic acid, generally exhibits favorable reactivity in Suzuki-Miyaura couplings. The boronic acid moiety at the 3-position is less prone to the "2-pyridyl problem," a phenomenon where the proximity of the nitrogen atom to the boronic acid at the 2-position can lead to catalyst inhibition and lower yields.
While direct, side-by-side comparative studies with a broad range of other boronic acids are limited in the published literature, we can analyze its performance in a specific synthetic application.
Case Study: Synthesis of 7-(5-chloro-6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyrimidine
A key application of this compound is in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, a scaffold of interest in medicinal chemistry. The following table summarizes the experimental data for a Suzuki-Miyaura coupling reaction to synthesize 7-(5-chloro-6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyrimidine.[1]
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Yield (%) |
| 7-Chloropyrazolo[1,5-a]pyrimidine | This compound | dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2 | Caesium carbonate | 1,4-Dioxane | 19 |
This reaction demonstrates the successful application of this compound in constructing a heteroaryl-heteroaryl bond. The modest yield of 19% suggests that further optimization of reaction conditions, such as the choice of catalyst, ligand, and base, could lead to improved performance.
Experimental Protocols
A detailed experimental protocol for the aforementioned Suzuki-Miyaura coupling reaction is provided below.
Synthesis of 7-(5-chloro-6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyrimidine [1]
-
Reagents:
-
7-Chloropyrazolo[1,5-a]pyrimidine
-
This compound
-
dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)CH2Cl2 (Pd(dppf)Cl2CH2Cl2)
-
Caesium carbonate (Cs2CO3)
-
1,4-Dioxane
-
-
Procedure:
-
To a reaction vessel, add 7-chloropyrazolo[1,5-a]pyrimidine, this compound, caesium carbonate, and dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2.
-
Add 1,4-dioxane to the mixture.
-
The reaction mixture is stirred at an elevated temperature (specific temperature not provided in the source) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous workup.
-
The crude product is purified by column chromatography to afford 7-(5-chloro-6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyrimidine.
-
Visualizing the Synthesis
The following diagrams illustrate the key chemical transformation and a general workflow for Suzuki-Miyaura coupling.
Figure 1. Suzuki-Miyaura coupling reaction for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine.
Figure 2. A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery: Targeting PI3K/mTOR Signaling
Heterocyclic scaffolds, such as the pyrazolo[1,5-a]pyrimidine core synthesized using this compound, are of significant interest in the development of kinase inhibitors. The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.[2][3][4][5] The unique electronic properties imparted by the chloro and fluoro substituents of the boronic acid can contribute to the binding affinity and selectivity of the final inhibitor.
Figure 3. Simplified PI3K/mTOR signaling pathway and potential points of inhibition by novel therapeutics.
References
- 1. 58347-49-2 | 7-Chloropyrazolo[1,5-a]pyrimidine | Chlorides | Ambeed.com [ambeed.com]
- 2. Design, synthesis, and biological evaluation of novel bivalent PI3K inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of (5-Chloro-6-fluoropyridin-3-YL)boronic Acid in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the choice of reagents is a critical determinant of project success, influencing not only the yield and purity of the final product but also the overall time and cost of the synthesis. This guide provides a comprehensive cost-benefit analysis of using (5-Chloro-6-fluoropyridin-3-YL)boronic acid in chemical synthesis, with a particular focus on its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. Through a comparison with potential alternatives and an examination of available experimental data, this document aims to equip researchers with the information needed to make informed decisions for their synthetic strategies.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable building block for introducing the 5-chloro-6-fluoropyridin-3-yl moiety into organic molecules, a common scaffold in medicinal chemistry. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the pyridine ring and an aryl or vinyl halide.
General Reactivity Trends
The reactivity of pyridylboronic acids in Suzuki-Miyaura couplings is significantly influenced by the electronic properties of the pyridine ring. The presence of electron-withdrawing groups, such as the chlorine and fluorine atoms in this compound, can impact the reaction efficiency. It has been observed that pyridine boronic acids with electron-donating or only slightly electron-withdrawing groups tend to provide better yields in Suzuki-Miyaura couplings compared to their more electron-poor counterparts.[1] This is often attributed to the transmetalation step of the catalytic cycle being the rate-limiting step, which is facilitated by a more electron-rich pyridine ring.[1]
Quantitative Data Summary
While specific experimental data for the Suzuki-Miyaura coupling of this compound with a wide range of coupling partners is not extensively documented in publicly available literature, we can infer its performance based on studies of structurally similar compounds. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various boronic acids, highlighting the impact of electronic effects.
| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) | Reference |
| 4-Methoxyphenyl boronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Methoxyphenyl)pyridine | 48 | [1] |
| 4-Cyanophenyl boronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Cyanophenyl)pyridine | 10 | [1] |
| 3-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride | 2-(3-Pyridyl)pyridine | Modest | [1] |
| 4-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride | 2-(4-Pyridyl)pyridine | Modest | [1] |
The lower yield observed for the electron-deficient 4-cyanophenyl boronic acid compared to the electron-rich 4-methoxyphenyl boronic acid supports the general principle that electron-withdrawing groups can decrease the efficiency of the Suzuki-Miyaura coupling for this class of compounds.[1] Given that this compound contains two electron-withdrawing halogens, its reactivity is anticipated to be more aligned with that of electron-deficient boronic acids, potentially resulting in lower yields compared to non-halogenated pyridylboronic acids under similar conditions.
Alternatives to this compound
Several alternatives to boronic acids are available for cross-coupling reactions, with potassium trifluoroborate salts being a prominent example.
Potassium Trifluoroborate Salts
Potassium trifluoroborate salts (R-BF3K) offer several advantages over their boronic acid counterparts. They are generally more stable, crystalline solids that are less prone to dehydration and protodeboronation. This enhanced stability can lead to longer shelf life and potentially more reproducible results.
Alternative Synthetic Routes
Instead of using a boronic acid, the desired 3-aryl-5-chloro-6-fluoropyridine can be synthesized by coupling a different set of reactants. For instance, one could envision a Suzuki-Miyaura reaction between 3-bromo-5-chloro-2-fluoropyridine and an appropriate arylboronic acid. This approach shifts the synthetic challenge to the preparation or procurement of the halogenated pyridine starting material.
Cost-Benefit Analysis
The decision to use this compound should be based on a careful consideration of its cost, performance, and the availability of alternatives.
Reagent Cost
The cost of specialized chemical reagents can vary significantly between suppliers and is dependent on the scale of the synthesis. A preliminary cost analysis based on currently available online pricing for related compounds is presented below. Please note that these prices are for estimation purposes only and are subject to change.
| Reagent | Estimated Price (per gram) | Supplier Example(s) |
| 5-Bromo-2-chloro-3-fluoropyridine | ~$340/g (for 1kg) | IndiaMART[2] |
| 3-Bromo-5-chloro-2-fluoropyridine | ~$10/g (for 100g) | CP Lab Safety[3] |
| Potassium (4-chloropyridin-3-yl)trifluoroborate | ~$4800/g | ChemShuttle[4] |
| Potassium [2-chloro-6-(trifluoromethyl)pyridin-4-yl]trifluoroboranuide | ~$640/g | Molport[5] |
Analysis: The cost of the alternative starting material, 3-bromo-5-chloro-2-fluoropyridine, appears to be significantly lower than that of some specialized potassium trifluoroborate salts. The price of this compound itself would need to be obtained from specific vendors for a direct comparison. The high cost of some trifluoroborate salts may only be justified if they offer substantial advantages in yield, purity, or ease of handling that offset the initial expenditure.
Overall Process Considerations
The "best" reagent is not solely determined by its price tag. The following factors should be considered in a holistic cost-benefit analysis:
-
Yield: A higher yield from a more expensive reagent can be more cost-effective in the long run by reducing the amount of starting material needed and simplifying purification.
-
Reaction Time and Conditions: Faster reactions and milder conditions can lead to savings in energy, labor, and equipment usage.
-
Purification: A cleaner reaction profile with fewer byproducts can significantly reduce the time and cost associated with purification.
-
Stability and Handling: The use of more stable reagents like trifluoroborate salts can reduce waste due to decomposition and may not require specialized handling techniques.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a substituted chloropyridine. This protocol can serve as a starting point for the use of this compound, though optimization for specific substrates is recommended.
Synthesis of 3-Aryl-5-chloro-6-fluoropyridine
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-5-chloro-6-fluoropyridine.
Visualizing the Process and Logic
To aid in the understanding of the synthetic process and the decision-making involved, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of (5-Chloro-6-fluoropyridin-3-YL)boronic acid: A Step-by-Step Guide
The safe and compliant disposal of (5-Chloro-6-fluoropyridin-3-YL)boronic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the waste of this halogenated pyridine derivative. All waste containing this compound should be treated as hazardous.
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[1] | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat.[1] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1] | To avoid inhalation of vapors or dust.[2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through collection for hazardous waste disposal. This procedure applies to the pure compound, solutions, and any contaminated materials.
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.[1]
-
This includes unused solid material, solutions, and contaminated lab supplies such as pipette tips, filter paper, and gloves.
-
Crucially, this halogenated waste must be segregated from non-halogenated waste streams to ensure proper disposal.[3] Do not mix with other incompatible waste streams like strong oxidizing agents and acids.[1]
2. Waste Collection and Containment:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][4]
-
The container should be made of a compatible material, such as glass or high-density polyethylene.[4][5]
-
For solid waste, carefully sweep up and shovel into a suitable container for disposal.[6][7] Avoid creating dust.[6][7][8]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards on the label (e.g., Irritant).[1]
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
Keep the container tightly closed in a dry and cool place.[7]
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5][9]
-
Never pour this compound or its solutions down the drain.[5][10]
Emergency Procedures for Spills
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][5]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][6][7]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Assistance: For large spills, contact your institution's EHS department immediately.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.pt [fishersci.pt]
- 8. fishersci.com [fishersci.com]
- 9. afgsci.com [afgsci.com]
- 10. carlroth.com [carlroth.com]
Essential Safety and Operational Guide for Handling (5-Chloro-6-fluoropyridin-3-YL)boronic acid
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling (5-Chloro-6-fluoropyridin-3-YL)boronic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Profile and Safety Data
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following hazard profile is based on structurally similar compounds such as 6-Fluoro-3-pyridinylboronic acid, (5-Fluoropyridin-3-yl)boronic acid, and (6-chloro-2-fluoropyridin-3-yl)boronic acid.
Signal Word: Warning
Primary Hazards:
-
Harmful if swallowed.[1]
| Hazard Statement Code | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 |
| H315 | Causes skin irritation | GHS07 |
| H319 | Causes serious eye irritation | GHS07 |
| H335 | May cause respiratory irritation | GHS07 |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. All handling operations should be conducted in a certified chemical fume hood.[3][4]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. Inspect gloves for any signs of degradation or puncture before use.[3][4][5] |
| Body Protection | A fully fastened lab coat that covers the arms.[3] |
| Footwear | Closed-toe shoes.[3] |
| Respiratory Protection | For nuisance exposures or when handling the powder, use a NIOSH-approved P95 or P1 particle respirator. For higher-level protection, use an OV/AG/P99 or ABEK-P2 respirator cartridge.[5] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation and Inspection: Before starting any work, ensure the chemical fume hood is functioning correctly. Inspect all PPE for integrity.[4][5]
-
Weighing and Transfer:
-
Dissolution:
-
If preparing a solution, add the solid to the solvent slowly.
-
Ensure the container is appropriately labeled with the chemical name and any hazard warnings.
-
-
Post-Handling:
Spill and Emergency Procedures
-
Spill:
-
Evacuate and secure the area, alerting others in the vicinity.[4]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand for liquid spills.[4]
-
For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal, avoiding dust generation.[1][5]
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4]
-
Report the spill to your supervisor and environmental health and safety (EHS) department.[4]
-
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2][5]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][5]
-
If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1][5]
-
Waste Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous waste.[3][4]
-
Waste Segregation:
-
Solid Waste:
-
Contaminated materials such as gloves, bench paper, and pipette tips should be placed in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Storage and Pickup:
Experimental Workflow Visualization
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
